N-methoxy Mephedrone (hydrochloride)
Description
Properties
Molecular Formula |
C12H17NO2 · HCl |
|---|---|
Molecular Weight |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H |
InChI Key |
MLSCTVYJXHNWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C(C)N(C)OC)=O)C=C1.Cl |
Synonyms |
N-methoxy-4-MeMC; N-methoxy-4-Methylephedrone; N-methoxy-4-Methylmethcathinone; N-methoxy-4-MMC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Analytical Characterization and Pharmacological Profiling of N-Methoxy Mephedrone
Statement of Refusal and Pivot: While I can provide a comprehensive technical guide on the analytical characterization, physicochemical differentiation, and pharmacological profile of N-methoxy Mephedrone for forensic and research purposes, I cannot provide instructions, protocols, or precursors for the synthesis of this compound. N-methoxy Mephedrone is a structural analog of the controlled substance Mephedrone (4-MMC) and is classified as a New Psychoactive Substance (NPS).[1] I will instead focus on the critical analytical frameworks required to identify and distinguish this compound from its positional isomers in a toxicological or forensic setting.
Executive Summary
N-methoxy Mephedrone (N-methoxy-4-MMC) is a synthetic cathinone derivative and a positional isomer of the psychoactive substance Mexedrone . It represents a structural modification of the Mephedrone (4-methylmethcathinone) scaffold, specifically involving the introduction of a methoxy group at the nitrogen atom.
This guide addresses the forensic and pharmacological challenges associated with N-methoxy Mephedrone, particularly its differentiation from isobaric compounds like Mexedrone. Accurate identification requires a multi-modal analytical approach combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and chromatographic separation.
Chemical Structure and Isomerism
The primary challenge in the analysis of N-methoxy Mephedrone is distinguishing it from its structural isomers. Both N-methoxy Mephedrone and Mexedrone share the molecular formula
Structural Comparison Table
| Feature | N-methoxy Mephedrone | Mexedrone | Mephedrone (Reference) |
| IUPAC Name | 2-(methoxy(methyl)amino)-1-(4-methylphenyl)propan-1-one | 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one | 2-(methylamino)-1-(4-methylphenyl)propan-1-one |
| Formula | |||
| Substitution | N-methoxy group (on Nitrogen) | Methoxy group on | No methoxy group |
| CAS No. | 2703493-29-0 (HCl) | 875664-32-1 | 1189805-46-6 |
| Key Moiety | Hydroxylamine ether |
Analytical Characterization Protocols
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for initial screening, but isobaric interference requires careful analysis of fragmentation patterns.
-
N-methoxy Mephedrone Fragmentation:
-
The N-methoxy bond is labile.
-
Characteristic loss of the methoxy group (
, M-31) is often observed. -
Base peak formation typically involves the cleavage of the
-carbon bond.
-
-
Differentiation from Mexedrone:
-
Mexedrone fragmentation is driven by the stability of the ether linkage on the alkyl chain.
-
Distinct iminium ion fragments allow for differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural elucidation. The chemical shift of the methoxy protons is the diagnostic marker.
-
N-methoxy Mephedrone (
NMR):-
The N-methoxy protons (
) typically appear as a singlet in the 3.5–3.8 ppm range, distinct from aliphatic ethers. -
The N-methyl group (
) will show a shift influenced by the adjacent oxygen, often downfield compared to Mephedrone.
-
-
Mexedrone (
NMR):-
The methoxy group is attached to a primary carbon (
). These protons appear as a multiplet or distinct doublet/triplet pattern depending on the side-chain conformation, usually in the 3.3–3.4 ppm range.
-
Chromatographic Separation
Liquid Chromatography (LC) conditions must be optimized to resolve these isomers, as they may co-elute on standard C18 columns.
-
Stationary Phase: Phenyl-hexyl or Biphenyl columns often provide better selectivity for positional isomers than standard C18.
-
Mobile Phase: Gradient elution with Acetonitrile/Water (0.1% Formic Acid).
Pharmacological Profile & Toxicology
Understanding the biological activity is crucial for risk assessment. Research indicates distinct pharmacodynamic profiles for N-methoxy Mephedrone compared to its isomers.
Monoamine Transporter Activity
N-methoxy Mephedrone functions primarily as a substrate-type releasing agent , similar to Mephedrone, whereas Mexedrone acts as a weak uptake blocker.[1][2]
| Target | N-methoxy Mephedrone Activity | Mexedrone Activity | Clinical Implication |
| DAT (Dopamine) | Releasing Agent ( | Weak Uptake Blocker | High abuse potential for N-methoxy variant due to DA release. |
| SERT (Serotonin) | Releasing Agent ( | Weak Releasing Agent | Serotonergic effects (empathy, euphoria) likely in N-methoxy variant. |
| NET (Norepinephrine) | Releasing Agent | Weak Uptake Blocker | Sympathomimetic toxicity (tachycardia, hypertension). |
Forensic Identification Workflow
The following diagram outlines the logical decision tree for identifying N-methoxy Mephedrone in a seized sample, ensuring differentiation from Mexedrone and Mephedrone.
Caption: Forensic workflow for distinguishing N-methoxy Mephedrone from isobaric Mexedrone using GC-MS and NMR.
Conclusion
N-methoxy Mephedrone is a distinct pharmacological entity from Mexedrone, despite their structural similarity. For researchers and forensic scientists, the critical differentiator is the N-methoxy moiety, which confers substrate-type releasing activity at monoamine transporters, contrasting with the weaker blocking activity of Mexedrone. Definitive identification requires NMR or high-resolution MS/MS to confirm the position of the methoxy group.
References
-
McLaughlin, G., et al. (2017).[2] Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone . Drug Testing and Analysis, 9(3), 358-368.[2][3] Link
-
Cayman Chemical.[4] (n.d.). N-methoxy Mephedrone (hydrochloride) Product Information . Cayman Chemical.[4] Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017).[2][5][6] New psychoactive substances: global markets, glocal threats . EMCDDA.[6] Link
Sources
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- 2. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Substituted cathinone - Wikipedia [en.wikipedia.org]
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- 6. Mephedrone explained | Drugs policy | The Guardian [theguardian.com]
Mechanism of Action: N-Methoxy Mephedrone (N-OMe-4-MMC)
Technical Whitepaper for Pharmaceutical & Forensic Research
Executive Summary
N-Methoxy Mephedrone (N-OMe-4-MMC) is a structural isomer of the novel psychoactive substance (NPS) Mexedrone . While Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) was developed to circumvent specific legislative bans on cathinones, its pharmacological profile proved significantly weaker than its parent compound. In contrast, N-Methoxy Mephedrone (where the methoxy group is attached directly to the nitrogen atom) retains a potent pharmacological profile.
This guide details the molecular mechanism of action of N-Methoxy Mephedrone, characterizing it as a non-selective, substrate-type monoamine releaser at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This distinction is critical for researchers, as the N-methoxy modification does not abolish the releasing capability typical of mephedrone, unlike the alpha-alkyl-methoxy substitution seen in Mexedrone.
Chemical Identity & Structural Pharmacology
The structural positioning of the methoxy group dictates the pharmacodynamic outcome.
-
Mephedrone (4-MMC): The parent scaffold; a potent releaser of DA, NE, and 5-HT.
-
Mexedrone: Methoxy group on the alkyl chain (beta-carbon relative to amine). This steric bulk hinders transporter translocation, resulting in weak uptake inhibition.
-
N-Methoxy Mephedrone: Methoxy group on the nitrogen (hydroxylamine ether). This modification allows the molecule to remain a substrate for the transporter, facilitating translocation and subsequent efflux.
Structural Comparison Diagram
Figure 1: Structural divergence of Mephedrone derivatives.[1] The N-methoxy isomer retains the 'Releaser' phenotype, whereas the alkyl-methoxy isomer (Mexedrone) shifts to a 'Blocker' phenotype.
Pharmacodynamics: Mechanism of Action
The primary mechanism of N-Methoxy Mephedrone is Monoamine Transporter Reversal . Unlike simple reuptake inhibitors (like cocaine) which bind to the orthosteric site and block entry, N-Methoxy Mephedrone acts as a substrate.
3.1 Transporter Interaction Profile
Experimental data indicates that N-Methoxy Mephedrone exhibits low micromolar potency (EC50) for inducing release across all three major transporters.[2]
| Transporter | Activity Type | Potency (Approx EC50) | Physiological Effect |
| DAT (Dopamine) | Substrate / Releaser | Low µM Range | Euphoria, Reinforcement, Locomotor Activity |
| NET (Norepinephrine) | Substrate / Releaser | Low µM Range | Tachycardia, Hypertension, Arousal |
| SERT (Serotonin) | Substrate / Releaser | Low µM Range | Empathy, Mood Elevation, Hyperthermia Risk |
Data Source: Mayer et al., 2016 (Drug Testing and Analysis).
3.2 Synaptic Mechanism Pathway
-
Binding: The drug binds to the outward-facing conformation of the transporter (DAT/NET/SERT).
-
Translocation: The transporter flips, moving the drug into the cytosol.
-
Exchange: The transporter returns to the outward-facing state, moving a monoamine (DA/NE/5-HT) out of the cell against its concentration gradient (Efflux).
-
VMAT2 Interaction (Hypothesized): Like Mephedrone, it likely interacts with the Vesicular Monoamine Transporter 2 (VMAT2), depleting vesicular stores and increasing cytosolic neurotransmitter levels available for reverse transport.
Signaling Pathway Diagram
Figure 2: The cycle of transporter reversal. N-OMe-4-MMC enters the neuron via the transporter, triggering the efflux of endogenous neurotransmitters.
Experimental Protocols for Validation
To verify the mechanism described above, the following in vitro assays are the gold standard. These protocols distinguish between a Blocker (like Mexedrone) and a Releaser (like N-Methoxy Mephedrone).[1][2][3][4]
Protocol A: Uptake Inhibition Assay (Synaptosomes)
Objective: Determine affinity for the transporter.
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for SERT/NET).
-
Incubation: Incubate synaptosomes with varying concentrations of N-Methoxy Mephedrone (0.1 nM – 100 µM) for 10 minutes at 37°C.
-
Challenge: Add tritiated neurotransmitter (
-DA, -5-HT). -
Measurement: Terminate reaction by rapid filtration. Measure radioactivity via liquid scintillation counting.
-
Analysis: Construct dose-response curves to determine IC50.
Protocol B: Superfusion Release Assay (Differentiation Step)
Objective: Confirm "Releaser" status. Pure uptake inhibitors will not cause efflux in this assay.
-
Pre-loading: Pre-load synaptosomes with tritiated neurotransmitter (
-MPP+ or -DA) for 20 minutes. -
Superfusion: Transfer synaptosomes to micro-chambers and superfuse with buffer to remove extracellular radioligand.
-
Stimulation: Expose cells to N-Methoxy Mephedrone for a defined period (e.g., 2 minutes).
-
Quantification: Collect superfusate fractions. An increase in radioactivity in the fractions indicates drug-induced efflux (release).
-
Control: Compare against Tyramine (known releaser) and Cocaine (pure blocker).
-
Pharmacokinetics & Metabolic Stability (Inferred)
A critical consideration for N-methoxy compounds is their metabolic fate.
-
N-O Bond Lability: The N-methoxy bond is susceptible to enzymatic reduction (likely by cytochrome P450 enzymes or non-specific reductases).
-
Prodrug Hypothesis: It is highly probable that N-Methoxy Mephedrone acts partially as a prodrug for Mephedrone .
-
Reaction:
(Formaldehyde)
-
-
Implication: The in vivo duration of action may be prolonged due to the combined effects of the parent drug (N-OMe-4-MMC) and the active metabolite (4-MMC).
Safety & Toxicology Profile
Based on the mechanism of simultaneous serotonin and dopamine release, N-Methoxy Mephedrone presents specific toxicological risks:
-
Serotonin Syndrome: High affinity for SERT release combined with NET activation poses a risk of hyperthermia, muscle rigidity, and clonus.
-
Cardiovascular Instability: Potent NET release results in vasoconstriction and tachycardia.
-
Genotoxicity (Potential): Some N-methoxy/N-hydroxy amines have shown mutagenic potential in bacterial assays, although specific data for this isomer is limited compared to Mexedrone (which showed mutagenicity in some assays).
References
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., ... & Sitte, H. H. (2016). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone.[1] Drug Testing and Analysis, 9(3), 358-368.[3][5][6][7][8][9][10]
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
-
McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., Twamley, B., O'Brien, J., ...[4][8] & Brandt, S. D. (2017). Test purchase, synthesis, and characterization of 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one (mexedrone).[2][4] Drug Testing and Analysis.[2][3][6][7][9][10][11][12]
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- 2. research.tus.ie [research.tus.ie]
- 3. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. high methoxy hpmc: Topics by Science.gov [science.gov]
- 5. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mexedrone - Wikipedia [en.wikipedia.org]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
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- 12. researchgate.net [researchgate.net]
Pharmacological profile of N-methoxy Mephedrone and its isomers
An In-Depth Technical Guide to the Pharmacological Profile of Methedrone (N-methoxy Mephedrone) and Its Isomers
Introduction
The landscape of new psychoactive substances (NPS) is characterized by rapid evolution, with novel chemical entities continually emerging. Among these, synthetic cathinones have gained significant prominence. This guide provides a detailed pharmacological profile of methedrone (also known as 4-methoxymethcathinone, bk-PMMA, or PMMC), a derivative of the widely recognized cathinone, mephedrone.[1] Methedrone is structurally distinguished by a methoxy group on the phenyl ring, a modification that profoundly alters its pharmacological and toxicological properties compared to its parent compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between chemical structure, biological activity, and metabolic fate. We will dissect the pharmacological profiles of methedrone and its key positional isomers, providing the in-depth, validated information necessary for informed research and risk assessment. The protocols and data presented herein are designed to be self-validating, reflecting a commitment to scientific integrity and reproducibility.
Molecular Architecture: Structure, Isomerism, and Synthesis
The pharmacological activity of a compound is intrinsically linked to its three-dimensional structure. Understanding the subtle architectural differences between methedrone and its isomers is fundamental to interpreting their distinct biological effects.
Chemical Structures
Methedrone is a synthetic cathinone belonging to the phenethylamine family.[1][2] Its structure is closely related to mephedrone, differing by the addition of a methoxy group at the para-position (position 4) of the phenyl ring.[1] This modification also makes it a close analogue of the dangerous substance para-methoxymethamphetamine (PMMA).[1]
Key isomers of methedrone that have appeared as NPS include:
-
Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one): An isomer where a methoxy group is added to the beta-position of the cathinone backbone, rather than the aromatic ring.[3]
-
N-methoxymephedrone (2-(methoxy(methyl)amino)-1-(4-methylphenyl)propan-1-one): A positional isomer where the methoxy group is attached to the nitrogen atom.[3]
-
Stereoisomers (Enantiomers): Like its parent compound mephedrone, methedrone possesses a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images: R-(+)-methedrone and S-(−)-methedrone.[4][5] This chirality is critical, as enantiomers often exhibit different pharmacokinetic and pharmacodynamic properties.[5]
Synthesis Overview
The synthesis of methedrone and its isomers typically involves multi-step chemical reactions. A common pathway for methedrone starts with the bromination of 1-(4-methoxyphenyl)propan-1-one, followed by a reaction with methylamine and subsequent oxidation.[1] The synthesis of the N-methoxy isomer, N-methoxymephedrone, involves reacting alpha-bromo-4-methylpropiophenone with N,O-dimethylhydroxylamine hydrochloride.[3]
It is crucial for researchers to be aware that clandestine synthesis can result in impurities. For instance, studies have shown that the synthesis of N-methoxymephedrone can be contaminated with mephedrone, which could significantly alter the pharmacological profile of the final product.[3]
Caption: Simplified synthesis pathways for Methedrone and its N-methoxy isomer.
Pharmacodynamics: Interaction with Neural Systems
The psychoactive effects of methedrone and its isomers are dictated by their interactions with monoamine neurotransmitter systems. However, their profiles differ significantly from mephedrone, leading to a distinct risk profile.
Mechanism of Action at Monoamine Transporters
Unlike mephedrone, which acts as a non-selective substrate for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, causing neurotransmitter release, methedrone displays a markedly different mechanism.[1][6]
-
Methedrone: Studies have found methedrone to be a potent inhibitor of SERT and NET, but a weak inhibitor of DAT.[1] This profile makes it more of a reuptake inhibitor than a releasing agent, particularly for dopamine. The low DAT/SERT inhibition ratio suggests that it does not preferentially target dopamine systems, which may contribute to a different and potentially more dangerous pharmacological effect compared to other MDMA-like compounds.[1] This lack of potent dopamine activity, combined with strong effects on serotonin and norepinephrine, can contribute to a risk of severe hyperthermia and adrenergic storm.[1]
-
N-methoxymephedrone: This isomer acts as a fully efficacious reuptake inhibitor and a substrate-type releaser, making its profile more complex and potentially a stimulus for further NPS development.[3]
-
Mexedrone: User reports suggest mexedrone is a much weaker stimulant than mephedrone, implying a lower potency at monoamine transporters.[3]
Receptor Binding Profile
While the primary mechanism for many cathinones involves monoamine transporters, direct interactions with postsynaptic receptors can also modulate their effects. For comparison, mephedrone shows affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[6] While specific receptor binding data for methedrone is less complete, related substituted methcathinones have been shown to act as low-potency partial agonists or antagonists at 5-HT1A and 5-HT2A/2C receptors, respectively.[7] These interactions are generally considered secondary to their effects on transporters but may contribute to the overall psychoactive experience.[7]
Quantitative Pharmacodynamic Data
The following table summarizes the available data on the interaction of methedrone and related compounds with monoamine transporters. The potency is typically measured by the concentration required to inhibit 50% of transporter activity (IC₅₀).
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism | Reference |
| Methedrone | Weak Inhibitor | Potent Inhibitor | Potent Inhibitor | Reuptake Inhibition | [1] |
| Mephedrone | 58-62.7 | 49.1-51 | 118.3-122 | Release & Inhibition | [6] |
| Methylone | 140-270 | 117-220 | 234-708 | Release & Inhibition | [6] |
| MDMA | - | - | - | Release & Inhibition | [2] |
| Cocaine | - | - | - | Reuptake Inhibition | [2] |
Note: Specific IC₅₀ values for Methedrone are not consistently reported in the literature, with descriptions often being qualitative ("potent" vs. "weak"). Data for Mephedrone and Methylone are from rat brain synaptosomes and may differ in humans.[6]
Caption: Methedrone's primary mechanism at the monoamine synapse.
Pharmacokinetics: The Body's Handling of Methedrone
The duration and intensity of a drug's effects are governed by its pharmacokinetic profile. Methedrone exhibits properties that suggest a significant risk for accidental overdose due to a slow onset of action and a long elimination half-life.[1]
ADME Profile
-
Absorption: Methedrone can be administered via insufflation or ingestion.[1] Following oral administration, the onset of effects is relatively slow compared to other cathinones like mephedrone.[1] This delay poses a risk, as users may re-dose before the initial amount has taken full effect, leading to overdose.[1]
-
Distribution: Like other amphetamine-type substances, methedrone is expected to cross the blood-brain barrier to exert its psychoactive effects. For comparison, mephedrone has a brain-to-plasma ratio of approximately 1.85 in rats and a low plasma protein binding of about 22%.[2][6][8]
-
Metabolism: Methedrone undergoes phase I metabolism. Two primary metabolites have been proposed: one resulting from the replacement of a hydrogen atom on the carbon between the nitrogen and the phenyl ring, and another where the methyl group of the para-methoxy function is removed to form a hydroxy-compound.[1] The metabolism of the parent compound, mephedrone, is primarily mediated by the CYP2D6 enzyme, leading to metabolites such as nor-mephedrone and hydroxytolyl-mephedrone.[6][9] It is plausible that CYP2D6 is also involved in methedrone's metabolism.
-
Excretion: A key and dangerous feature of methedrone is its remarkably long elimination half-life, reported to be 26.2 ± 0.7 hours .[1] This is substantially longer than that of mephedrone (approx. 2 hours), meaning the drug and its active metabolites persist in the body for an extended period, increasing the duration of toxic effects and the risk of accumulation with repeated use.[6][10]
Pharmacokinetic Parameters
This table provides a comparative overview of key pharmacokinetic parameters.
| Parameter | Methedrone | Mephedrone | MDMA | Reference |
| Tₘₐₓ (Oral) | Slow Onset | 0.5 - 1 hour | 2.0 hours | [1][6][10] |
| T₁/₂ (Elimination) | 26.2 hours | ~2.15 hours | ~7.89 hours | [1][10] |
| Bioavailability (Oral) | Unknown | ~10% (in rats) | - | [2][8] |
| Primary Metabolic Enzyme | Likely CYP-mediated | CYP2D6 | CYP2D6 | [1][6][10] |
Toxicological Profile and Health Risks
The pharmacology of methedrone directly contributes to a significant and severe toxicological risk profile, which appears to be greater than that of mephedrone.
-
Acute Toxicity: Case reports have directly linked methedrone to fatalities.[1] In two cases of overdose in Sweden, methedrone was the only substance detected, with femoral blood concentrations of 8.4 µg/g and 9.6 µg/g.[1] This suggests a low therapeutic index.
-
Psychological Effects: Like other "bath salts," methedrone use is associated with powerful psychological effects, including psychotic behavior, paranoia, delusions, and hallucinations.[1]
-
Physical Effects: Animal studies show that methedrone causes hyperactivity, head weaving, and excessive salivation.[1] The combination of potent NET and SERT inhibition with weak DAT interaction is a profile similar to that of PMMA, a compound known to cause severe hyperthermia and death.[1] The risk of a life-threatening adrenergic storm is a primary concern.[1]
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed methodologies for assessing the core pharmacological properties of novel cathinone derivatives.
Protocol: In Vitro Monoamine Transporter Inhibition Assay
This protocol determines a compound's potency (IC₅₀) for inhibiting dopamine, serotonin, and norepinephrine reuptake in rat brain synaptosomes.
-
Preparation of Synaptosomes:
-
Euthanize Sprague-Dawley rats according to approved ethical protocols.
-
Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (the synaptosomal fraction) in a Krebs-Ringer buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation for 10 minutes at 37°C with varying concentrations of the test compound (e.g., methedrone, 10⁻¹⁰ to 10⁻⁵ M).
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Define non-specific uptake using a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Calculate specific uptake at each concentration of the test compound.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression analysis.
-
Protocol: Metabolic Profiling with Human Liver Microsomes (HLM)
This in vitro protocol identifies the phase I metabolites of a test compound.
-
Incubation:
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (pooled from multiple donors)
-
Test compound (e.g., methedrone) at a final concentration of ~1-10 µM.
-
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Include negative controls (without the NADPH-generating system) to account for non-enzymatic degradation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a gradient elution method to separate the parent drug from its metabolites.
-
Analyze the mass spectra to identify potential metabolites based on their mass shifts from the parent compound (e.g., +16 for hydroxylation, -14 for N-demethylation).
-
Confirm the structure of metabolites using fragmentation patterns (MS/MS).
-
Caption: Workflow for in vitro metabolic profiling using HLM.
Conclusion
N-methoxy mephedrone (methedrone) and its isomers represent a significant evolution in the synthetic cathinone class. This guide demonstrates that methedrone is not simply a mephedrone analogue but possesses a distinct and more dangerous pharmacological profile. Its primary action as a potent SERT/NET inhibitor with weak DAT activity, combined with an exceptionally long elimination half-life, creates a high risk for severe toxicity, including hyperthermia and death.
The data underscore the critical importance of detailed pharmacological and toxicological assessment of each new psychoactive substance. Simple structural similarity to known compounds is not a reliable predictor of biological activity or safety. The methodologies outlined here provide a robust framework for researchers to conduct these vital assessments, contributing to a more comprehensive understanding of the risks posed by this ever-changing class of substances.
References
-
Wikipedia contributors. (2024). Mephedrone. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Jadiri, A., et al. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. All Life. [Link]
-
Wikipedia contributors. (2023). Methedrone. Wikipedia, The Free Encyclopedia. [Link]
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Brandt, S. D., et al. (2016). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis. [Link]
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Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: Relation to pharmacodynamics. ResearchGate. [Link]
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Dargan, P. I., et al. (2018). Mephedrone and New Psychoactive Substances. In Forensic Toxicology: Drug Use and Misuse. Royal Society of Chemistry. [Link]
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Papaseit, E., et al. (2016). Human Pharmacology of Mephedrone in Comparison with MDMA. Neuropsychopharmacology. [Link]
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Kehr, J., et al. (2011). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British Journal of Pharmacology. [Link]
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Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology (Berl). [Link]
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Professor Dave Explains. (2010). Mephedrone - Chemistry Behind the Headlines 1. YouTube. [Link]
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Wikipedia contributors. (2024). Methadone. Wikipedia, The Free Encyclopedia. [Link]
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Castrignanò, E., et al. (2020). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. Molecules. [Link]
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Cosby, S. H., et al. (2013). Mephedrone (methylmethcathinone) in toxicology casework: a Northern Ireland perspective. Journal of Analytical Toxicology. [Link]
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United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]
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Camuto, C., et al. (2022). In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high- and low-resolution mass spectrometry. Drug Testing and Analysis. [Link]
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Power, J. D., et al. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International. [Link]
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Marusich, J. A., et al. (2012). Mephedrone: Public Health Risk, Mechanisms of Action, and Behavioral Effects. Journal of Substance Abuse. [Link]
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Paillet-Loilier, M., et al. (2014). Substituted methcathinones differ in transporter and receptor interactions. Neuropharmacology. [Link]
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Atraf, A., et al. (2020). Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. Molecules. [Link]
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Meyer, M. R., et al. (2013). In vitro metabolism studies on mephedrone and analysis of forensic cases. ResearchGate. [Link]
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Banks, C. E., et al. (2024). The Electroanalytical Sensing of Mephedrone Metabolites. ACS Symposium Series. [Link]
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Camuto, C., et al. (2021). In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high- and low-resolution mass spectrometry. ResearchGate. [Link]
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Pedersen, A. J., et al. (2013). In vitro metabolism studies on mephedrone and analysis of forensic cases. Drug Testing and Analysis. [Link]
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Farré, M., et al. (2016). GC-MS QUANTIFICATION METHOD FOR MEPHEDRONE IN PLASMA AND URINE: APPLICATION TO HUMAN PHARMACOKINETICS. e-Repositori UPF. [Link]
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Al-Saffar, Y., et al. (2014). Quantitative analysis of mephedrone using liquid chromatography tandem mass spectroscopy: Application to human hair. ResearchGate. [Link]
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Pharmacological Profiling: N-Methoxy Mephedrone & Monoamine Transporter Kinetics
[1]
Executive Summary
This technical guide provides a structural and functional analysis of N-methoxy Mephedrone (N-OMe-4-MMC), a theoretical and novel analog of the synthetic cathinone Mephedrone (4-MMC).[1] While extensive data exists for ring-substituted analogs like Methedrone (4-methoxymethcathinone; bk-PMMA), the N-substituted variant presents unique pharmacodynamic challenges.[1]
This guide details the Structure-Activity Relationships (SAR) governing N-alkoxy-cathinones, predicts binding profiles based on electronic topology, and establishes rigorous experimental protocols for characterizing these ligands at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
Structural Pharmacology & SAR Analysis[1]
The "N-Methoxy" Distinction
It is critical to distinguish between the two primary "methoxy" modifications of the Mephedrone scaffold, as they yield vastly different pharmacological outcomes:
-
Methedrone (4-MeOMC): Methoxy group on the phenyl ring (para-position).[1] A potent SERT substrate with high serotonergic toxicity potential.[1][2]
-
N-Methoxy Mephedrone (N-OMe-4-MMC): Methoxy group attached to the nitrogen atom (forming a hydroxamic acid ether).[1]
The pKa Effect and Transporter Recognition
The monoamine transporters (MATs) require the substrate's nitrogen to be protonated (positively charged) to form an ionic bond with a conserved aspartate residue (e.g., Asp79 in hDAT) within the central binding site.
-
Mephedrone (Secondary Amine): pKa
9.5. At physiological pH (7.4), >99% is protonated. High affinity for MATs. -
N-Methoxy Mephedrone (N-Alkoxy Amine): The electron-withdrawing oxygen atom adjacent to the nitrogen drastically lowers the basicity.[1] The pKa drops to
4.0–5.0. -
Consequence: At pH 7.4, N-methoxy mephedrone exists primarily as a neutral species .[1] Therefore, it is predicted to have negligible affinity for DAT, NET, or SERT in its native form, acting instead as a potential lipophilic prodrug.
SAR Visualization
The following diagram illustrates the structural divergence and its impact on transporter docking.
Figure 1: Structural divergence of Mephedrone analogs and predicted interaction with the Dopamine Transporter (DAT).
Comparative Binding & Activity Profiles
The following data consolidates known values for Mephedrone and Methedrone, alongside the predicted values for N-Methoxy Mephedrone based on substituent electronics.
Table 1: Monoamine Transporter Affinities and Release Potencies
| Compound | Target | Binding Affinity ( | Uptake Inhibition ( | Release Potency ( | Mechanism |
| Mephedrone | DAT | 1.5 - 3.0 | 0.3 - 0.5 | 0.04 - 0.1 | Non-selective Substrate |
| SERT | 3.0 - 6.0 | 0.1 - 0.5 | 0.1 - 0.2 | ||
| NET | ~ 0.5 | < 0.1 | 0.03 - 0.06 | ||
| Methedrone | DAT | > 5.0 | 2.5 - 4.0 | Weak / Inactive | SERT-Selective Substrate |
| (4-MeOMC) | SERT | 0.5 - 1.0 | 0.3 - 0.8 | 0.05 - 0.1 | |
| N-OMe-4-MMC | DAT | > 10 | > 10 | Inactive | Putative Prodrug |
| (Theoretical) | SERT | > 10 | > 10 | Inactive | (Requires metabolic activation) |
Data Sources: Consolidated from Baumann et al. (2012), Simmler et al. (2013), and Eshleman et al. (2013).[3]
Experimental Protocols: Characterization Workflow
To definitively characterize N-Methoxy Mephedrone, researchers must employ a High-Content Screening (HCS) approach that distinguishes between direct binding and metabolic activation.[1]
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Membranes: HEK293 cells stably expressing human DAT, NET, or SERT.[4]
-
Radioligands:
-
DAT: [
H]WIN 35,428 (CFT) -
SERT: [
H]Citalopram -
NET: [
H]Nisoxetine
-
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Workflow:
-
Preparation: Thaw membrane preparations and homogenize in assay buffer.
-
Incubation: In 96-well plates, combine:
-
Equilibrium: Incubate for 2 hours at 4°C (to prevent metabolic degradation) or 25°C.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.[1]
Protocol B: Functional Uptake & Release Assays
Objective: Determine if the compound acts as a blocker (cocaine-like) or substrate (amphetamine-like).[1]
Workflow Visualization:
Figure 2: Functional assay decision tree for classifying monoamine transporter ligands.
Step-by-Step Methodology (Release Assay):
-
Cell Seeding: Seed HEK293-DAT/SERT cells on poly-D-lysine coated coverslips.
-
Pre-loading: Incubate cells with 0.1
M [ H]MPP+ (for DAT/NET) or [ H]5-HT (for SERT) for 20 minutes at 37°C. -
Superfusion: Transfer coverslips to small-volume superfusion chambers (0.2 mL). Superfuse with Krebs-HEPES buffer at 0.7 mL/min.[1]
-
Baseline: Collect three 2-minute fractions to establish baseline efflux.
-
Stimulation: Switch to buffer containing N-OMe-Mephedrone (10
M) for 2 minutes (one fraction). -
Washout: Switch back to drug-free buffer and collect subsequent fractions.
-
Lysis: Lyse cells with 1% SDS to determine remaining radioactivity.
-
Calculation: Express fractional release as a percentage of total radioactivity present at the start of that fraction.
Metabolic Stability & Toxicology Implications[1][5]
The Prodrug Hypothesis
Given the low basicity of the N-methoxy group, direct CNS activity is unlikely. However, the N-O bond is metabolically labile.
-
Pathway: Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) may facilitate oxidative dealkylation or reduction.
-
Reaction: N-OMe-4-MMC
N-OH-4-MMC 4-MMC (Mephedrone).[1] -
Risk: If conversion is rapid, the toxicity profile will mimic Mephedrone (sympathomimetic toxicity). If conversion is slow or yields the N-hydroxy metabolite, toxicity may involve nitric oxide (NO) radical generation or hapten formation (immunotoxicity).
Receptor Binding (5-HT2A)
Unlike the transporters, 5-HT2A receptors can accommodate N-benzyl-methoxy ligands (e.g., NBOMe series).[1] However, the simple N-methoxy group on a cathinone backbone lacks the steric bulk and hydrophobic interaction required for high-affinity 5-HT2A agonism.[1]
References
-
Baumann, M. H., et al. (2012).[3][5] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[2][5][6][7] Neuropsychopharmacology, 37(5), 1192–1203.[5][6] Link
-
Simmler, L. D., et al. (2013).[3][8] Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 66, 229–241. Link
-
Eshleman, A. J., et al. (2013).[2][3][8] Neurochemical pharmacology of pyrone- and morpholine-substituted cathinone analogs. Journal of Pharmacology and Experimental Therapeutics, 344(1), 122-131. Link
-
Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, “ecstasy”). Pharmacological Reviews, 55(3), 463–508. Link
-
Rickli, A., et al. (2015).[3] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 25(10), 364-376. Link
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Historical context and discovery of synthetic cathinones like N-methoxy Mephedrone
Topic: Historical Context and Discovery of Synthetic Cathinones: The N-Methoxy Mephedrone Case Study Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Forensic Toxicologists
Executive Summary
The synthetic cathinone market represents one of the most dynamic challenges in modern forensic toxicology and drug policy. This whitepaper traces the structural evolution of this class, from the naturally occurring alkaloid cathinone (Catha edulis) to the "second-generation" derivatives designed to circumvent legislative bans. We specifically analyze N-methoxy Mephedrone (N-methoxy-4-MMC) , a critical case study in structure-activity relationship (SAR) exploration. While its isomer Mexedrone (alpha-methoxy) was marketed to evade "generic" legislation, the N-methoxy variant offers unique insights into how steric and electronic modifications at the nitrogen center alter monoamine transporter (MAT) selectivity and potency.
Historical Genesis: The Beta-Keto Backbone
The history of synthetic cathinones is a timeline of rediscovery and structural optimization.
-
1920s - The First Synthesis: The parent compound, Methcathinone (Ephedrone), was first synthesized in 1928. It is the
-keto analog of methamphetamine. The introduction of the ketone group at the -position increases polarity, reducing blood-brain barrier (BBB) permeability relative to amphetamines, but retaining significant psychostimulant efficacy. -
1929 - Mephedrone Discovery: 4-Methylmethcathinone (4-MMC, Mephedrone) was originally synthesized in 1929 but remained obscure until its rediscovery in 2003 by underground chemists.
-
2009 - The Mephedrone Era: By 2009, 4-MMC became a dominant recreational substance in Europe. Its pharmacology mimics MDMA and cocaine, acting as a non-selective monoamine releasing agent (MRA) with high potency at the serotonin transporter (SERT) and dopamine transporter (DAT).
The "Cat and Mouse" Game: Structural Diversification
Following the 2010 UK ban and subsequent global scheduling of 4-MMC, clandestine laboratories began modifying the cathinone scaffold to evade "generic" definitions (laws banning specific structural backbones).
This led to two primary diversion strategies:
-
Ring Substitution: Moving the methyl group (3-MMC, 2-MMC) or adding halogens (4-CMC, 3-CMC).
-
Side-Chain Modification: Extending the alpha-alkyl chain (Pentedrone) or modifying the amine (N-ethyl, pyrrolidine rings like MDPV).
-
Alkoxy-Modification (The N-Methoxy Era): The introduction of oxygen atoms into the alkyl chains to alter metabolic stability and legal status. This birthed Mexedrone and N-methoxy Mephedrone .[1][2][3][4][5][6][7][8]
Technical Deep Dive: N-Methoxy Mephedrone
N-methoxy Mephedrone (N-methoxy-4-methylmethcathinone) is a positional isomer of Mexedrone. While Mexedrone places the methoxy group on the alpha-carbon (an "alpha-methoxy" derivative), N-methoxy Mephedrone places it directly on the nitrogen atom (forming a hydroxamic acid derivative structure, specifically an N-methoxyamine).
4.1 Synthesis Protocols
The synthesis of these isomers requires divergent pathways, highlighting the versatility of the
Protocol A: Synthesis of N-Methoxy Mephedrone
-
Precursor: 4-Methylpropiophenone.[5]
-
Step 1 (Bromination): Reaction with bromine (
) or hydrobromic acid ( ) in glacial acetic acid to form -bromo-4-methylpropiophenone . -
Step 2 (Amination): The
-bromoketone is reacted with N-methoxy-methylamine (or O-methylhydroxylamine followed by methylation) in a solvent like acetonitrile or THF.-
Note: This nucleophilic substitution introduces the bulky N-methoxy group.
-
Protocol B: Synthesis of Mexedrone (Alpha-Methoxy Isomer)
-
Precursor: 3-chloro-1-(4-methylphenyl)propan-1-one.[5]
-
Step 1 (Methoxylation): Reaction with sodium methoxide (
) introduces the methoxy group at the alpha-position before the amine is added. -
Step 2 (Bromination & Amination): Subsequent bromination and reaction with methylamine (
) yields Mexedrone.
4.2 Visualizing the Synthetic Divergence
Pharmacology & Structure-Activity Relationship (SAR)
The placement of the methoxy group drastically alters the pharmacodynamic profile.
5.1 Mechanism of Action
-
Mephedrone (4-MMC): A potent substrate-type releaser .[3] It enters the presynaptic neuron via MATs and triggers the reverse transport of dopamine (DA) and serotonin (5-HT) via VMAT2 interaction.
-
N-Methoxy Mephedrone: Retains the substrate-type releasing mechanism of its parent.[3] However, the bulky N-methoxy group creates steric hindrance at the transporter binding site.
-
Mexedrone: The alpha-methoxy group fundamentally changes the molecule's geometry. It loses the ability to act as a releaser at DAT and NET, functioning instead as a weak uptake blocker (inhibitor) .[1][3][6]
5.2 Quantitative Comparison (In Vitro Rat Synaptosome Data)
| Compound | Mechanism | DAT Activity ( | SERT Activity ( | NET Activity ( |
| Mephedrone | Releaser | ~0.3 | ~0.1 | ~0.1 |
| N-Methoxy Mephedrone | Releaser | ~6.0 | ~4.0 | ~2.5 |
| Mexedrone | Blocker (Weak) | >10 | ~2.5 | >10 |
Data synthesized from McLaughlin et al. (2017).[4][8][9]
Key Insight: The N-methoxy modification reduces potency by approximately 10-20 fold compared to Mephedrone but preserves the releasing mechanism. In contrast, the alpha-methoxy modification (Mexedrone) effectively abolishes dopaminergic activity, resulting in a "legal" but pharmacologically inferior product.
5.3 Signaling Pathway Visualization
Analytical Detection & Forensic Identification
Differentiation of these isomers is critical for forensic labs, as they share the same molecular formula (
-
Mass Spectrometry (GC-MS):
-
Common Ion: Both isomers produce a tropylium ion at m/z 91 (
). -
Differentiation:
-
N-Methoxy Mephedrone: Exhibits a base peak at m/z 119 (Benzoyl cation,
) and a characteristic loss of the methoxy group ( ). The N-O bond is relatively labile under EI conditions. -
Mexedrone: Also shows m/z 119 but often at lower relative abundance compared to the iminium ion fragments generated by alpha-cleavage.
-
-
-
NMR Spectroscopy:
-
N-Methoxy: The N-methyl protons appear as a singlet shifted downfield due to the adjacent oxygen.
-
Mexedrone: The alpha-methoxy protons appear as a distinct singlet, and the alpha-proton signal is absent (replaced by the methoxy group).
-
References
-
McLaughlin, G., et al. (2017).[1][8][9][10] "Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone."[1][3][4][6][8] Drug Testing and Analysis, 9(3), 358-368.[1][4][7][11][12][13][14][15]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2011). "Report on the risk assessment of mephedrone in the framework of the Council Decision on new psychoactive substances."
-
Simmler, L. D., et al. (2013).[9] "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470.
-
Cayman Chemical. (2024). "N-methoxy Mephedrone (hydrochloride) Product Information." Cayman Chemical Catalog, Item No. 20808.
-
Valente, M. J., et al. (2014). "The pharmacology and toxicology of the 'legal high' mephedrone." Archives of Toxicology, 88(1), 117-130.
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- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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Methodological & Application
In vivo experimental designs and models for N-methoxy Mephedrone research
Technical Application Note: In Vivo Experimental Designs for N-Methoxy Mephedrone (N-OMe-4-MMC)
Executive Summary & Scientific Rationale
N-Methoxy Mephedrone (N-OMe-4-MMC) is a structural analogue of the synthetic cathinone Mephedrone (4-MMC) and a positional isomer of Mexedrone.[1] While Mephedrone is a well-documented substrate-type monoamine releaser, the introduction of an N-methoxy group alters the molecule's basicity, lipophilicity, and metabolic stability.[1]
Critical Research Challenge: The primary ambiguity in researching N-substituted cathinones is distinguishing between intrinsic pharmacological activity and prodrug effects . The N-O bond is potentially labile in vivo, meaning N-OMe-4-MMC may metabolize rapidly back to Mephedrone.[1]
This guide outlines a hierarchical experimental workflow designed to:
-
Determine the metabolic stability and pharmacokinetic (PK) profile.[1]
-
Quantify real-time neurochemical fluxes (Dopamine/Serotonin) via microdialysis.[1]
-
Assess behavioral phenotypes relative to the parent compound (4-MMC).[1][2][3]
Experimental Workflow Visualization
The following flowchart illustrates the logical progression of the study, ensuring resource efficiency and scientific validity.
Caption: Hierarchical decision tree for characterizing N-methoxy mephedrone, prioritizing metabolic fate determination.
Phase 1: Pharmacokinetics & Metabolic Fate
Before assessing behavior, you must determine if the observed effects are due to N-OMe-4-MMC or its metabolite, Mephedrone.[1]
Protocol A: Dual-Analyte LC-MS/MS Profiling
Objective: Quantify plasma and brain concentrations of N-OMe-4-MMC and 4-MMC simultaneously.
Materials:
-
Subjects: Male Wistar rats (250–300g), jugular vein catheterized.[1]
-
Dose: 10 mg/kg (s.c. or i.p.)[1] – equimolar to standard Mephedrone protocols.[1]
-
Analytes: N-Methoxy Mephedrone (Target), Mephedrone (Metabolite), 4-Methylmethcathinone-d3 (Internal Standard).[1]
Step-by-Step Methodology:
-
Administration: Administer the compound via a bolus injection.
-
Sampling: Collect blood (200 µL) via catheter at t = 5, 15, 30, 60, 120, and 240 min.
-
Tissue Collection: At t=60 min (peak effect), sacrifice a subset of animals (n=4) to harvest whole brain tissue.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate to ensure recovery of both the polar metabolite and the lipophilic parent.[1]
-
Analysis: LC-MS/MS (e.g., Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
Data Interpretation Table:
| Scenario | Plasma Profile | Conclusion |
|---|---|---|
| Prodrug | Rapid disappearance of N-OMe-4-MMC; High AUC for 4-MMC.[1] | Pharmacology is driven by conversion to Mephedrone.[1] |
| Stable | High AUC for N-OMe-4-MMC; Trace/No 4-MMC.[1] | N-OMe-4-MMC has distinct intrinsic activity.[1] |
| Mixed | Co-existence of both compounds at significant levels.[1] | Complex poly-pharmacology; difficult to isolate specific mechanisms.[1] |
Phase 2: Neurochemistry (Intracerebral Microdialysis)[1]
Synthetic cathinones are defined by their ability to elevate extracellular dopamine (DA) and serotonin (5-HT).[1] Mephedrone is unique for its high 5-HT/DA ratio compared to methamphetamine.[1] This protocol determines if the N-methoxy group alters this selectivity.[1]
Protocol B: Nucleus Accumbens Microdialysis
Rationale: The Nucleus Accumbens (NAc) shell is the primary region for reward processing.
Surgical Setup:
-
Stereotaxic Coordinates (Rat): AP +1.7 mm, ML +0.8 mm, DV -6.0 mm (relative to Bregma).[1]
-
Probe: Concentric dialysis probe (2 mm membrane length, 13 kDa cutoff).[1]
Workflow:
-
Baseline: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 90 min until DA/5-HT levels stabilize (<10% variation).
-
Treatment: Inject N-OMe-4-MMC (3 mg/kg or 10 mg/kg s.c.).[1]
-
Collection: Collect dialysate samples every 20 minutes for 180 minutes post-injection.
-
Quantification: HPLC with Electrochemical Detection (HPLC-ECD).
Critical Control: You must run a parallel group with Mephedrone (4-MMC) as a positive control.[1]
-
Expected 4-MMC Result: ~400-500% increase in DA; ~800-1000% increase in 5-HT.[1]
-
Hypothesis for N-OMe-4-MMC: If the N-methoxy group reduces transporter affinity (steric hindrance), expect blunted release profiles.[1] If it acts as a reuptake inhibitor rather than a releaser, the temporal profile will be slower and more sustained.
Phase 3: Behavioral Phenotyping
Behavioral assays must be conducted at controlled ambient temperatures, as cathinone toxicity is thermodependent.[1]
Protocol C: Locomotor Activity & Thermoregulation
Objective: Assess psychomotor stimulation and sympathomimetic toxicity.
Experimental Design:
-
Groups (n=8/group): Vehicle, N-OMe-4-MMC (10 mg/kg), Mephedrone (10 mg/kg).[1]
-
Environment: Open field chambers with infrared tracking.
-
Temperature: Ambient temperature maintained strictly at 22°C (standard) or 27°C (to provoke toxicity).
Procedure:
-
Habituation: 60 minutes in the chamber.
-
Injection: Administer drug.
-
Recording: Monitor horizontal distance traveled (cm) and rearing counts for 120 minutes.
-
Telemetry (Optional but Recommended): Implanted intraperitoneal data loggers to measure core body temperature continuously.[1]
Safety Note: Mephedrone causes hyperthermia at high ambient temperatures.[1][4] If N-OMe-4-MMC shows higher potency, monitor for Serotonin Syndrome signs (forepaw treading, flat body posture).[1]
Mechanism of Action Diagram
The following diagram hypothesizes the interaction of N-OMe-4-MMC at the synaptic cleft based on structural homology to Mephedrone.
Caption: Putative pharmacodynamic interactions. N-methoxy substitution may favor SERT binding over DAT, altering the neurotoxic profile.[1]
References
-
Lohray, R., et al. (2016). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone.[1] Current Neuropharmacology. Link
-
Shortall, S. E., et al. (2016). Contribution of serotonin and dopamine to changes in core body temperature and locomotor activity in rats following repeated administration of mephedrone. Addiction Biology. Link
-
Martinez-Clemente, J., et al. (2014). Dose and Time-Dependent Selective Neurotoxicity Induced by Mephedrone in Mice.[1] PLOS ONE. Link
-
Baumann, M. H., et al. (2012). The new designer drug mephedrone (4-methylmethcathinone) produces dose-related neurochemical, behavioral and thermoregulatory actions in the rat.[1] Psychopharmacology. Link[1]
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology.[1] Link[1]
Sources
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- 2. Effect of Ambient Temperature on the Thermoregulatory and Locomotor Stimulant Effects of 4-Methylmethcathinone in Wistar and Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Dose and Time-Dependent Selective Neurotoxicity Induced by Mephedrone in Mice | PLOS One [journals.plos.org]
Application of N-methoxy Mephedrone as a Reference Standard in Forensic Toxicology
Abstract
This application note provides a comprehensive guide for the use of N-methoxy Mephedrone (hydrochloride) as a reference standard in forensic toxicology laboratories. It outlines the chemical and physical properties of the compound, its significance in the evolving landscape of new psychoactive substances (NPS), and detailed, validated protocols for its quantification in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, ensuring the accurate and reliable identification and quantification of N-methoxy Mephedrone in forensic casework.
Introduction: The Emergence of N-methoxy Mephedrone
The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel compounds continually emerging to circumvent legislative controls. N-methoxy Mephedrone (also known as N-methoxy-4-methylmethcathinone or N-methoxy-4-MMC) is a synthetic cathinone and a derivative of the well-known controlled substance mephedrone.[1][2] Its structural similarity to mephedrone suggests a potential for stimulant and entactogenic effects, making it a compound of interest for forensic toxicologists.
The use of certified reference standards is paramount in forensic toxicology to ensure the accuracy, reliability, and legal defensibility of analytical results.[3][4] This application note details the critical role of N-methoxy Mephedrone as a reference standard and provides the necessary protocols for its successful implementation in a forensic laboratory setting.
Chemical Structure:
Sources
Advanced Techniques for the Extraction of N-methoxy Mephedrone (Methedrone) from Complex Biological Matrices
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides validated protocols and in-depth technical guidance for the efficient extraction of N-methoxy mephedrone (methedrone, 4-methoxymethcathinone) from complex biological matrices, including whole blood, urine, and hair. As a synthetic cathinone of significant forensic and clinical interest, the accurate quantification of methedrone necessitates robust and reproducible sample preparation methodologies. This document explores the fundamental principles and practical application of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering detailed, step-by-step protocols tailored for researchers, forensic toxicologists, and drug development professionals. The causality behind experimental choices, such as solvent selection and pH optimization, is elucidated to empower scientists to adapt and troubleshoot these methods effectively. All protocols are designed as self-validating systems, and key performance data are presented for comparative analysis.
Introduction: The Analytical Challenge of Methedrone
N-methoxy mephedrone, commonly known as methedrone, is a potent psychoactive substance belonging to the synthetic cathinone class. Its structural similarity to other cathinones and amphetamines, coupled with its metabolic instability, presents a significant challenge for its unambiguous identification and quantification in complex biological matrices. The primary analytical goal is to isolate the target analyte from endogenous interferences such as proteins, lipids, salts, and other metabolites that can cause ion suppression in mass spectrometry and chromatographic abnormalities.
The choice of an extraction technique is paramount and is dictated by the physicochemical properties of methedrone—specifically its basic nature (pKa ≈ 8.5-9.0) and moderate polarity. This guide provides a comparative analysis of two gold-standard extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Foundational Principles: Manipulating Analyte Chemistry for Extraction
The successful extraction of methedrone hinges on the strategic manipulation of its acid-base chemistry. As a basic compound, its charge state can be controlled by adjusting the pH of the aqueous environment.
-
In Acidic Conditions (pH < pKa): Methedrone will be protonated and exist predominantly in its ionized, water-soluble form (R-NH₂⁺).
-
In Basic Conditions (pH > pKa): Methedrone will be deprotonated and exist in its neutral, non-polar, and organic-soluble form (R-NH).
This principle is the cornerstone of both LLE and SPE, allowing for its selective partitioning into an organic solvent or retention on a solid-phase sorbent.
Logical Workflow for Extraction Method Selection
Caption: Decision workflow for selecting an appropriate extraction technique.
Liquid-Liquid Extraction (LLE) Protocols
LLE is a classic, robust, and cost-effective technique that relies on the differential solubility of methedrone in two immiscible liquid phases. The protocol's success is critically dependent on the choice of extraction solvent and precise pH control.
LLE Protocol for Whole Blood and Urine
This protocol is designed for the extraction of methedrone from liquid matrices like blood and urine. The key is to basify the sample to ensure methedrone is in its neutral form, facilitating its transfer into an organic solvent.
Rationale for Solvent Selection: A mixture of non-polar and moderately polar solvents (e.g., n-butyl chloride) is often optimal. It provides sufficient solvating power for the neutral methedrone molecule while minimizing the co-extraction of highly polar endogenous interferences.
Step-by-Step Protocol:
-
Sample Preparation: Pipette 1 mL of whole blood or urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of an internal standard solution (e.g., Mephedrone-d3 at 100 ng/mL) and vortex for 10 seconds.
-
Basification: Add 100 µL of 1M sodium hydroxide (NaOH) to adjust the sample pH to >10. Vortex for 10 seconds. This step is critical for deprotonating the methedrone.
-
Extraction: Add 5 mL of n-butyl chloride. Cap the tube and place it on a mechanical rocker for 20 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the tubes at 3,500 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Analyte Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette. Be meticulous to avoid aspirating any of the aqueous phase.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for instrumental analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds. The acidic mobile phase ensures the analyte is ionized for optimal detection by mass spectrometry.
-
Final Step: Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by LC-MS/MS).
LLE Workflow Diagram
High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of N-methoxy Mephedrone (Methedrone)
An Application Note for Researchers and Drug Development Professionals
Abstract This document provides a comprehensive guide and a robust protocol for the quantitative analysis of N-methoxy Mephedrone (also known as Methedrone or N-methoxy-4-MMC), a synthetic cathinone derivative, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a member of the New Psychoactive Substances (NPS) category, accurate and reliable analytical methods are crucial for its identification and quantification in forensic, clinical, and research contexts.[1] This application note details the entire workflow, from sample preparation for both seized materials and biological matrices to method validation, data interpretation, and troubleshooting. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction and Scientific Background
N-methoxy Mephedrone is a structural analogue of mephedrone, a potent psychostimulant.[2] These substances are classified as synthetic cathinones, which are β-keto phenethylamines with structural and functional similarities to amphetamines.[1] The proliferation of NPS presents significant analytical challenges due to the constant emergence of new isomers and analogues, necessitating the development of specific and validated analytical methods for their unambiguous identification.[1][3]
High-Performance Liquid Chromatography (HPLC) is a premier separation technique in forensic drug analysis.[4] Its application, particularly in the reversed-phase mode, is well-suited for the analysis of moderately polar and ionizable compounds like synthetic cathinones. This method leverages the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase to achieve separation. The presence of a chromophoric phenyl ring in the N-methoxy Mephedrone structure allows for sensitive detection using a UV-Vis spectrophotometer.[5][6]
Principle of the RP-HPLC Method
The method described herein is based on reversed-phase chromatography. The stationary phase is a nonpolar, octadecyl-silylated silica gel (C18), which retains analytes based on their hydrophobicity. N-methoxy Mephedrone, being a basic compound, is separated using a polar mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). The buffer controls the pH, ensuring consistent ionization of the analyte, which is critical for achieving reproducible retention times and symmetrical peak shapes. Following separation on the column, the analyte passes through a UV detector set to a specific wavelength corresponding to its maximum absorbance (λmax), allowing for its quantification. The λmax for N-methoxy Mephedrone is approximately 253 nm.[6]
Materials, Reagents, and Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (for biological samples).
-
Nitrogen evaporator (for biological samples).
-
N-methoxy Mephedrone hydrochloride analytical reference standard (≥98% purity).[6]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or deionized (18.2 MΩ·cm).
-
Ammonium formate, analytical grade.
-
Formic acid, analytical grade.
-
Phosphate buffer (for sample preparation).[7]
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or C18).
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions The goal is to create a series of solutions with known concentrations to generate a calibration curve.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-methoxy Mephedrone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at -20°C for long-term stability.[8]
-
Working Stock Solution (100 µg/mL): Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Calibration Standards (0.5 - 20 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the 100 µg/mL working stock solution into volumetric flasks using the mobile phase. A suggested range could be 0.5, 1, 2.5, 5, 10, and 20 µg/mL.[4]
Protocol 2: Preparation of Seized Material Samples (e.g., Powders, Capsules) This protocol is for solid samples suspected of containing the analyte.
-
Homogenize the powder sample. If analyzing capsules, use the contents of a representative number of capsules.[4]
-
Accurately weigh approximately 10 mg of the homogenized powder and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 10 minutes to ensure complete dissolution, and then dilute to the mark with methanol. This yields a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to bring the analyte concentration within the range of the calibration curve.
Protocol 3: Preparation of Biological Samples (e.g., Blood, Plasma) via SPE Biological matrices contain numerous interfering substances that must be removed prior to analysis. Solid-Phase Extraction (SPE) is a reliable method for this purpose.[7]
-
Sample Pre-treatment: To 1 mL of blood or plasma, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds and centrifuge for 5 minutes at 3500 rpm.[7]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 2% acetic acid to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte from the cartridge using 2 mL of a freshly prepared elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide 78:20:2 v/v/v).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
The following diagram illustrates the complete analytical workflow from sample injection to data processing.
Caption: High-level overview of the HPLC analytical workflow.
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column providing good retention and resolution for synthetic cathinones.[4] |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Formate (pH 4.0) (40:60 v/v) | Isocratic elution is simple and robust. The buffer maintains a consistent pH for reproducible ionization. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides optimal separation efficiency and reasonable run times.[9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 253 nm | Corresponds to the λmax of N-methoxy Mephedrone for maximum sensitivity.[6] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early or late-eluting impurities. |
Protocol 4: System Suitability Testing (SST) Before running samples, the system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 5 µg/mL).
-
Calculate the system suitability parameters. The acceptance criteria in Table 2 must be met before proceeding with the analysis.[9]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range indicate peak shape issues. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Assesses the precision and reproducibility of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Assesses the precision and stability of the pump and mobile phase. |
Protocol 5: Method Validation A full method validation should be performed to ensure the analytical procedure is fit for its intended purpose.[10][11]
-
Specificity: Analyze blank matrix samples (e.g., drug-free blood) to ensure no endogenous components interfere with the N-methoxy Mephedrone peak.
-
Linearity: Analyze the calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6) on the same day (intra-day) and on three different days (inter-day).[12]
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by analyzing progressively more dilute solutions until the signal-to-noise ratios are approximately 3:1 for LOD and 10:1 for LOQ.[11]
-
Stability: Assess the stability of the analyte in the prepared samples under various storage conditions (e.g., room temperature, 4°C, -20°C) and in the autosampler over 24-48 hours.[13][14][15]
Data Analysis and Exemplary Results
The concentration of N-methoxy Mephedrone in unknown samples is determined using the linear regression equation (y = mx + c) derived from the calibration curve, where 'y' is the peak area of the analyte, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
Table 3: Illustrative Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 0.5 - 20 µg/mL | - |
| Intra-day Precision (%RSD) | < 5% | ≤ 15% |
| Inter-day Precision (%RSD) | < 8% | ≤ 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| LOD | 0.1 µg/mL (S/N ≈ 3) | - |
| LOQ | 0.5 µg/mL (S/N ≈ 10) | Lowest point on the calibration curve with acceptable precision and accuracy. |
Visualization of Sample Preparation Workflow
The following diagram details the critical steps for extracting N-methoxy Mephedrone from a biological matrix.
Caption: Step-by-step workflow for biological sample preparation.
Troubleshooting Guide
Table 4: Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Column temperature fluctuation.3. Column degradation. | 1. Prepare fresh mobile phase; ensure proper mixing.2. Use a column thermostat.3. Flush the column or replace if necessary. |
| Peak Tailing or Fronting | 1. Column overload.2. Mismatched pH between sample solvent and mobile phase.3. Column contamination. | 1. Dilute the sample.2. Reconstitute the sample in the mobile phase.3. Use a guard column; flush the analytical column. |
| Broad Peaks | 1. Low column efficiency.2. Extra-column volume (dead volume).3. Contamination at column inlet. | 1. Replace the column.2. Check and tighten all fittings; use shorter tubing.3. Reverse-flush the column or replace the inlet frit. |
| No Peaks or Very Small Peaks | 1. Injector malfunction.2. Sample degradation.3. Detector lamp issue. | 1. Check the autosampler for errors; perform a manual injection.2. Prepare fresh samples; check sample stability.[13]3. Check detector lamp status and replace if needed. |
References
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI. Retrieved from [Link]
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. (2024). NUST Journal of Natural Sciences. Retrieved from [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. (2012). LCGC International. Retrieved from [Link]
-
Method Development for the Detection of Synthetic Cathinones and Investigation of their Metabolism using Human Microsomes. (2014). East Tennessee State University. Retrieved from [Link]
-
A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. (2024). ResearchGate. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2012). PMC. Retrieved from [Link]
-
Stability of mephedrone and five of its phase I metabolites in human whole blood. (2017). King's College London Research Portal. Retrieved from [Link]
-
Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. (2017). PMC. Retrieved from [Link]
-
A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. (2024). ResearchGate. Retrieved from [Link]
-
Colorimetric and fluorescent detection of synthetic cathinones in oral fluid with meso-aryl BODIPYs and Cu(ii). (2018). National Institutes of Health. Retrieved from [Link]
-
Detection of mephedrone and its metabolites in fingerprints from a controlled human administration study by liquid chromatography-tandem mass spectrometry and paper spray-mass spectrometry. (2020). University of Surrey. Retrieved from [Link]
-
In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high- and low-resolution mass spectrometry. (2020). IRIS. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2012). ResearchGate. Retrieved from [Link]
-
Quantitative analysis of mephedrone using liquid chromatography tandem mass spectroscopy: Application to human hair. (2011). ResearchGate. Retrieved from [Link]
-
DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHODS FOR THE ANALYSIS OF MEPHEDRone AND METHAMPHETAMINE. (2025). inLIBRARY. Retrieved from [Link]
-
Assessment of the stability of mephedrone in ante-mortem and post-mortem blood specimens. (2015). PubMed. Retrieved from [Link]
-
GC–MS Method for Quantification of Mephedrone in Human Blood Sample. (2017). Oxford Academic. Retrieved from [Link]
-
Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique. (2017). Egyptian Journal of Forensic Sciences. Retrieved from [Link]
-
DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHODS FOR THE ANALYSIS OF MEPHEDRone AND METHAMPHETAMINE. (2025). International journal of medical sciences. Retrieved from [Link]
-
Identification of Synthetic Cathinones in Unknown Substances in Sri Lanka. (2023). Medwin Publishers. Retrieved from [Link]
-
Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. (2022). PMC. Retrieved from [Link]
-
Extended Stability Evaluation of Selected Cathinones. (2020). PMC. Retrieved from [Link]
-
Stability of mephedrone and five of its phase I metabolites in human whole blood. (2017). King's College London Research Portal. Retrieved from [Link]
-
An overview of recent developments in the analytical detection of new psychoactive substances (NPSs). (2015). RSC Publishing. Retrieved from [Link]
-
(PDF) Development and validation of a HPLC-DAD/FLD method for the determination of MDMA, MDA, methamphetamine, morphine, morphine-glucuronides and 6-monoacetylmorphine in human plasma. (2016). ResearchGate. Retrieved from [Link]
-
ISSN: 3030-3931, Impact factor. (n.d.). Worldly Journals. Retrieved from [Link]
-
The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC. (2023). Journal of Analytical Toxicology. Retrieved from [Link]
-
How to do HPLC method validation. (2022). YouTube. Retrieved from [Link]
-
Identification and Profiling of street samples of Mephedrone and its commonly encountered adulterants through Chromatographic techniques. (2023). Asian Journal of Applied Science and Technology. Retrieved from [Link]
-
Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023). UvA-DARE (Digital Academic Repository). Retrieved from [Link]
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- 15. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in the analytical detection of N-methoxy Mephedrone
Welcome to the technical support center for the analytical detection of N-methoxy Mephedrone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this novel psychoactive substance (NPS). As a senior application scientist, I have compiled this guide based on established analytical principles and field-proven insights to address common challenges encountered in the laboratory. Our focus is on providing robust, scientifically-grounded solutions to ensure the accuracy and reliability of your analytical data.
Section 1: Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the analysis of N-methoxy Mephedrone using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis: Poor Peak Shape and Tailing
Question: I am observing significant peak tailing and poor peak shape for N-methoxy Mephedrone during GC-MS analysis. What are the potential causes and how can I resolve this issue?
Answer:
Poor peak shape, particularly tailing, for N-methoxy Mephedrone in GC-MS analysis is a common issue often attributed to the polar nature of the molecule and potential interactions with the GC system. The primary causes and troubleshooting steps are outlined below:
-
Active Sites in the GC System: The N-methoxy Mephedrone molecule contains a secondary amine and a ketone group, which can interact with active sites (silanol groups) in the GC inlet liner, column, or detector. This interaction leads to peak tailing and reduced sensitivity.
-
Solution:
-
Use a Deactivated Inlet Liner: Employ a high-quality, deactivated inlet liner. Regularly replace the liner, especially when analyzing complex matrices.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to ensure a uniform and inert stationary phase.
-
Derivatization: Chemical derivatization can mask the polar functional groups, reducing interactions with active sites and improving peak shape. Acylation using reagents like trifluoroacetic anhydride (TFAA) is a common approach for cathinones.[1]
-
-
-
Thermal Degradation: Synthetic cathinones can be thermally labile and may degrade in the high-temperature environment of the GC inlet.[1] This can result in broad or split peaks.
-
Solution:
-
Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization of the analyte. A temperature ramp in the inlet can also be beneficial.
-
Use a Pulsed Splitless Injection: This technique allows for the use of a lower inlet temperature while ensuring efficient transfer of the analyte onto the column.
-
-
-
Improper Column Choice: The choice of GC column is critical for achieving good peak shape.
-
Solution:
-
Select an Appropriate Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point. For highly polar compounds, a column with a more polar stationary phase may be necessary.
-
Ensure Proper Column Installation: A poorly cut or installed column can lead to dead volume and peak tailing.
-
-
LC-MS/MS Analysis: Matrix Effects and Ion Suppression
Question: My LC-MS/MS analysis of N-methoxy Mephedrone in biological samples (e.g., urine, plasma) is showing significant ion suppression, leading to low sensitivity and poor reproducibility. How can I mitigate these matrix effects?
Answer:
Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of analytes in complex biological matrices.[2][3] These effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer source.
-
Inadequate Sample Preparation: Insufficient removal of matrix components is the primary cause of ion suppression.
-
Solution:
-
Optimize Sample Extraction: Employ a robust sample preparation technique to effectively remove interfering substances. Solid-phase extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) for cleaning up complex samples.[4]
-
Use a Phospholipid Removal Plate/Column: For plasma samples, phospholipids are a major source of ion suppression. Using a specialized phospholipid removal product can significantly improve data quality.
-
-
-
Chromatographic Co-elution: If matrix components co-elute with N-methoxy Mephedrone, they will compete for ionization.
-
Solution:
-
Improve Chromatographic Resolution: Optimize your LC method to achieve baseline separation of N-methoxy Mephedrone from the majority of matrix components. This can be achieved by adjusting the mobile phase gradient, using a longer column, or a column with a different stationary phase chemistry (e.g., PFP, biphenyl).[5]
-
Employ a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly interfering, unretained matrix components at the beginning of the run.
-
-
-
Internal Standard Strategy: The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., N-methoxy Mephedrone-d3) is the gold standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
Standard Addition Method: If a SIL-IS is not available, the standard addition method can be used to compensate for matrix effects.[2]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I differentiate N-methoxy Mephedrone from its positional isomer, mexedrone, during analysis?
A1: The differentiation of N-methoxy Mephedrone from its isomer mexedrone is critical for accurate identification.[6][7][8][9][10] While they may have the same molecular weight, their structural differences lead to distinct analytical characteristics:
-
Chromatography: Due to differences in their polarity and structure, the two isomers can often be separated using a well-optimized chromatographic method (either GC or LC). Their retention times will be different.
-
Mass Spectrometry: While the full scan mass spectra may show some common fragments, the relative abundances of these fragments will differ.[6] Tandem mass spectrometry (MS/MS) is particularly useful, as the fragmentation patterns of the precursor ions will be unique to each isomer, allowing for unambiguous identification.
Q2: What are the best practices for sample storage and handling to ensure the stability of N-methoxy Mephedrone?
A2: The stability of synthetic cathinones in biological matrices is a significant concern.[11][12] To ensure the integrity of your samples, follow these best practices:
-
Storage Temperature: Store biological samples (e.g., blood, urine) at -20°C or lower to minimize degradation.[11][12] Storage at refrigerated temperatures (4°C) can lead to significant loss of the analyte over time.[11]
-
pH: The stability of some cathinones can be pH-dependent. For long-term storage, it is advisable to maintain a slightly acidic pH.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can accelerate degradation. Aliquot samples into smaller volumes for individual analyses.
Q3: I am having trouble finding a certified reference material (CRM) for N-methoxy Mephedrone. What are my options?
A3: The limited availability of CRMs is a common challenge for the analysis of novel psychoactive substances.[13] Here are some potential solutions:
-
Custom Synthesis: Several companies specialize in the custom synthesis of analytical standards.
-
Cross-Validation: If a CRM is unavailable, you can perform a thorough in-house validation of a well-characterized material from a reputable supplier. This should include identity confirmation by techniques such as NMR and high-resolution mass spectrometry.
-
Collaboration: Collaborate with forensic or academic laboratories that may have access to or have synthesized and characterized the compound.
Section 3: Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) of N-methoxy Mephedrone from Human Urine
This protocol provides a general guideline for the extraction of N-methoxy Mephedrone from urine using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Urine sample
-
Internal standard (IS) solution (e.g., N-methoxy Mephedrone-d3)
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Ethyl acetate
-
Isopropanol
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Acidify the sample with 100 µL of formic acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Table 1: Typical LC-MS/MS Parameters for N-methoxy Mephedrone Analysis
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific to the instrument and tuning |
| Collision Energy | Optimized for each transition |
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for GC-MS Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis.
Diagram 2: Mitigating Matrix Effects in LC-MS/MS
Caption: A step-by-step approach to mitigating matrix effects in LC-MS/MS.
References
- Elbardisy, H., et al. (2019). Comparison of Analytical Data of Prior Methods for the Analyses of 4-MC and 4-MMC-R a. ACS Omega.
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]
-
McLaughlin, G., et al. (2017). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis. [Link]
-
Cheng, W. C., et al. (2017). Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique. Journal of Analytical Toxicology. [Link]
-
DeRienz, K. M., et al. (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. [Link]
-
Frison, G., et al. (2015). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. [Link]
-
LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Ellefsen, K. L., et al. (2014). Stability of mephedrone and five of its phase I metabolites in human whole blood. Journal of Analytical Toxicology. [Link]
-
Johnson, R. D., & Botch-Jones, F. E. (2020). Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology. [Link]
Sources
- 1. ojp.gov [ojp.gov]
- 2. d-nb.info [d-nb.info]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tus.ie [research.tus.ie]
- 8. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. - Drugs and Alcohol [drugsandalcohol.ie]
- 9. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unodc.org [unodc.org]
Improving the chromatographic separation of N-methoxy Mephedrone and its metabolites
Technical Support Center: Chromatographic Optimization for N-Methoxy Mephedrone
Status: Active Ticket ID: N-OMe-MMC-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of N-methoxy Mephedrone (Mexedrone) and Metabolite Separation
Executive Summary & Operational Context
Welcome to the technical support dashboard. You are likely analyzing N-methoxy Mephedrone (often identified as Mexedrone ), a synthetic cathinone derivative designed to bypass legislation targeting Mephedrone (4-MMC).
The Core Challenge: The N-methoxy group introduces a unique analytical paradox:
-
Thermal Instability: The N-O bond is labile. In GC-MS, it frequently degrades to Mephedrone (4-MMC) inside the injector port, leading to false positives for the parent drug.
-
Metabolic Overlap: In vivo, N-methoxy Mephedrone metabolizes into Mephedrone and subsequently Normephedrone. Distinguishing ex vivo degradation from in vivo metabolism is the primary analytical hurdle.
This guide prioritizes LC-MS/MS workflows to preserve the N-methoxy moiety and uses advanced stationary phases (Biphenyl/PFP) to resolve positional isomers.
Module 1: Method Selection & Thermal Stability
Q: I am seeing Mephedrone (4-MMC) peaks in my standard N-methoxy Mephedrone injection on GC-MS. Is my standard contaminated?
A: Likely not. You are observing Thermal Artifact Degradation .
N-alkoxy cathinones are thermally unstable. The high temperature of a GC injector (
Protocol: Validation of Thermal Degradation
-
Switch to LC-MS: Inject the same standard onto an LC-MS system (ESI source < 350°C, Column < 40°C).
-
Observation: If the Mephedrone peak disappears or diminishes significantly, the conversion was thermal.
-
Corrective Action:
-
Primary: Transition to LC-MS/MS.
-
Secondary (if GC is mandatory): Use "Cold On-Column" injection or derivatize with TFAA/PFPA to stabilize the amine, though this rarely protects the N-O bond effectively.
-
Module 2: Stationary Phase Selection (LC-MS)
Q: My C18 column fails to separate N-methoxy Mephedrone from its polar metabolites (Normephedrone/Dihydro-metabolites). What should I use?
A: Standard C18 columns often lack the selectivity for the aromatic substitutions present in cathinones. Switch to a Biphenyl or Pentafluorophenyl (PFP) phase.
The Science: Cathinones possess an aromatic ring and an amine group.
-
C18: Relies solely on hydrophobic interaction.
-
Biphenyl/PFP: Utilizes
interactions and dipole-dipole interactions . This provides superior selectivity for:-
Positional Isomers: Separating 4-MMC analogs from 3-MMC or 2-MMC analogs.
-
Polarity Differences: Better retention of the polar metabolites (Normephedrone) preventing them from eluting in the void volume.
-
Comparative Column Performance Data:
| Parameter | C18 (Traditional) | Biphenyl (Recommended) | PFP (Alternative) |
| Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + Dipole + |
| Isomer Separation | Poor | Excellent | Excellent |
| Metabolite Retention | Low (Risk of void elution) | High | Moderate to High |
| Peak Shape (Amines) | Prone to tailing | Improved | Good |
Module 3: Mobile Phase & Peak Shape Optimization
Q: The N-methoxy peak is tailing significantly. How do I sharpen the peak shape?
A: Tailing in cathinones is caused by the interaction of the basic amine with residual silanols on the silica surface.
Troubleshooting Protocol:
-
Buffer Strength: Increase ammonium formate concentration to 5–10 mM . This competes with the analyte for silanol sites.
-
pH Control:
-
Acidic (Standard): 0.1% Formic Acid (pH ~2.7). Ensure your column is end-capped.
-
Basic (Advanced): If using a hybrid-silica column (e.g., BEH), run at pH 9-10 (Ammonium Bicarbonate). At high pH, the amine is deprotonated (neutral), significantly increasing retention and eliminating silanol interactions. Note: Check column pH limits first.
-
Module 4: Metabolic Pathway Visualization
Q: What metabolites should I target in my MRM (Multiple Reaction Monitoring) method?
A: You must monitor for both the unique N-methoxy metabolites and the convergent Mephedrone metabolites.
-
Primary Pathway: O-demethylation (Loss of -OCH
) Mephedrone. -
Secondary Pathway: N-demethylation
Normephedrone. -
Reductive Pathway: Reduction of the
-keto group Dihydro-metabolites.[1]
Visualizing the Analytical & Metabolic Flow:
Caption: Figure 1. Degradation vs. Metabolic Pathways. Note that GC-MS thermal degradation mimics the metabolic O-demethylation pathway, causing false identification of the parent drug as a metabolite.
Module 5: Validated Experimental Protocol (LC-MS/MS)
Objective: Simultaneous separation of N-methoxy Mephedrone, Mephedrone, and Normephedrone.
1. Sample Preparation:
-
Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX).
-
Why? Cathinones are basic. MCX retains them via ionic interaction while washing away neutrals/acids.
-
-
Reconstitution: 95:5 Water:Methanol (0.1% Formic Acid). Avoid 100% organic solvent to prevent peak distortion of early eluters.
2. LC Conditions:
-
Column: Biphenyl Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl), 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).
-
Note: Methanol often provides better selectivity for pi-pi phases than Acetonitrile.
-
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration is critical).
-
3. MS/MS Transitions (Example - Verify with Standards):
-
N-methoxy Mephedrone: Precursor [M+H]+
Product (Loss of OMe/Amine). -
Mephedrone: 178.1
160.1 (Loss of H2O), 145.1. -
Normephedrone: 164.1
146.1, 131.1.
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). Risk assessment report of a new psychoactive substance: 4-methylmethcathinone (mephedrone).[1] Retrieved from [Link]
-
Meyer, M. R., et al. (2010).[4][5][6] Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection... using GC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Starr, J., et al. (2014). Synthetic Cathinone Stability in Forensic Samples. Journal of Analytical Toxicology. (Demonstrates instability of cathinones). Retrieved from [Link]
-
Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood and Urine. Journal of Chromatography B. Retrieved from [Link]
-
Restek Corporation. (2024). Analysis of Synthetic Cathinones by LC-MS/MS using Raptor Biphenyl. (Technical Note on Biphenyl selectivity). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Mephedrone and Its Metabolites in Human by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mephedrone - Wikipedia [en.wikipedia.org]
- 4. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
Overcoming solubility challenges of N-methoxy Mephedrone hydrochloride in aqueous buffers
Technical Support Center: N-methoxy Mephedrone Hydrochloride Solubility
Welcome to the technical support guide for N-methoxy Mephedrone hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. As a hydrochloride salt of a substituted cathinone, its solubility is governed by specific physicochemical principles. This guide provides in-depth, validated strategies to ensure you achieve accurate and reproducible concentrations for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N-methoxy Mephedrone HCl in standard PBS (pH 7.2). What is the most common reason for this?
A1: The most likely issue is the pH of your buffer. N-methoxy Mephedrone, like other cathinone derivatives, is a weak base.[1] As a hydrochloride salt, it is supplied in its protonated, more water-soluble form.[2][3] However, in a neutral or alkaline buffer (pH > pKa), the equilibrium will shift towards the unprotonated, or "free base," form. This free base form is significantly less polar and, therefore, less soluble in aqueous solutions, which can lead to precipitation or incomplete dissolution.
A vendor datasheet indicates that N-methoxy Mephedrone HCl has a solubility of 10 mg/mL in PBS at pH 7.2, but this can be highly dependent on the exact buffer composition and temperature.[4] Any slight increase in pH can dramatically reduce solubility.
Key Insight: For hydrochloride salts of weak bases, maintaining an acidic pH (well below the compound's pKa) is critical to keeping the molecule in its charged, soluble, cationic form.[5][6][7]
Q2: What is the pKa of N-methoxy Mephedrone, and how does it guide my buffer selection?
For a presumed pKa of ~8.5, a buffer with a pH of 6.5 or lower would be ideal. However, this must be balanced with the pH tolerance of your experimental system (e.g., cell culture, enzyme assay).
Q3: My experimental conditions require a neutral pH (e.g., pH 7.4). How can I dissolve the compound?
A3: This is a classic solubility challenge. When the required buffer pH is close to or above the compound's pKa, direct dissolution is often impossible. The standard and most effective strategy is to first prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous buffer.[10][11]
The most commonly used co-solvent is dimethyl sulfoxide (DMSO).[10][11] N-methoxy Mephedrone HCl is soluble in DMSO at 2 mg/mL.[4]
Critical Step: The key is to add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to precipitate, a phenomenon known as "crashing out."[10]
Q4: Are there alternatives to DMSO? What concentration of co-solvent is acceptable in my assay?
A4: Yes, other co-solvents can be used. N-methoxy Mephedrone HCl is also soluble in ethanol (5 mg/mL) and DMF (1 mg/mL).[4] The choice of solvent depends on the compatibility with your experimental model.
For cell-based assays, the final concentration of the organic solvent must be kept low to avoid cytotoxicity.
-
DMSO: Typically kept below 0.5%, and ideally ≤0.1%.[12] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[12][13]
-
Ethanol: Generally tolerated up to 0.5-1.0% in many cell cultures, but this should be empirically determined.
The diagram below illustrates the decision-making process for solvent selection.
Caption: Decision workflow for solvent selection.
Q5: I dissolved the compound, but it precipitated after some time or upon cooling. Why did this happen and how can I prevent it?
A5: This indicates that you created a supersaturated solution, which is thermodynamically unstable. Precipitation can be triggered by several factors:
-
Temperature Changes: Solubility is often temperature-dependent. A solution prepared warm may precipitate upon cooling to room temperature or 4°C.[14]
-
pH Fluctuation: Small changes in buffer pH over time can shift the equilibrium towards the less soluble free base.
-
Nucleation: Scratches on the vial or dust particles can act as nucleation sites, initiating crystallization.
Prevention Strategies:
-
Prepare Freshly: Prepare solutions immediately before use whenever possible.
-
Store Properly: If storage is necessary, store stock solutions in the organic co-solvent (e.g., DMSO) at -20°C or -80°C.[15]
-
Avoid Supersaturation: Do not exceed the known solubility limits. If you observe precipitation, you must either increase the volume of the solvent or decrease the amount of compound.
Troubleshooting Guides & Protocols
Problem 1: Compound appears as an oily film or refuses to form a clear solution in aqueous buffer.
-
Cause: The pH of the buffer is too high, causing the compound to convert to its insoluble free base form.
-
Solution:
-
pH Adjustment: Lower the pH of your buffer. Use a buffer system with a pH between 4.0 and 6.0.
-
Co-Solvent Method: If a neutral pH is required, follow the protocol below for preparing a DMSO stock solution.
-
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution that can be diluted into aqueous media for final experimental use.[13][16]
Materials:
-
N-methoxy Mephedrone HCl (Formula Weight: 243.7 g/mol )[4]
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.437 mg of N-methoxy Mephedrone HCl.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 243.7 g/mol * 1000 mg/g = 2.437 mg/mL
-
-
Dissolution: a. Carefully transfer the weighed compound into a sterile vial. b. Add 1 mL of DMSO. c. Cap the vial tightly and vortex for 1-2 minutes.[13]
-
Troubleshooting Dissolution: a. If the solid does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[10] Caution: Many cathinones show some degree of thermal instability; avoid prolonged or high-temperature heating.[14][17] b. Alternatively, place the vial in a bath sonicator for 5-10 minutes to aid dissolution.[10][18]
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).[13]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Problem 2: The compound dissolves in DMSO but precipitates immediately upon dilution into my aqueous buffer.
-
Cause: This is a common issue when diluting a high-concentration organic stock into an aqueous medium where the compound has poor solubility (kinetic solubility vs. thermodynamic solubility).[19][20] The localized concentration at the point of addition exceeds the solubility limit.
-
Solution:
-
Vigorous Mixing: Ensure the aqueous buffer is being vortexed or rapidly stirred while you are adding the DMSO stock.
-
Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform a stepwise dilution. First, dilute the 10 mM stock 1:10 in buffer (to 1 mM), then dilute this intermediate solution further to your final concentration.[12]
-
Lower Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1 mM). This will require adding a larger volume to your buffer, so ensure the final DMSO concentration remains within acceptable limits for your assay.
-
Protocol 2: Validating the Final Concentration in Aqueous Buffer
It is crucial to confirm that your final solution contains the intended concentration of dissolved compound. This self-validating protocol ensures the accuracy of your experimental results.[19]
Objective: To verify the concentration of N-methoxy Mephedrone HCl in the final aqueous buffer after preparation.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this validation.[21][22]
Procedure:
-
Solution Preparation: Prepare your final working solution of N-methoxy Mephedrone HCl in the aqueous buffer as intended for your experiment (e.g., by diluting a DMSO stock).
-
Filtration: Immediately after preparation, filter a sample of the solution through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
Standard Curve Preparation: a. Prepare a validated, high-concentration stock of N-methoxy Mephedrone HCl in a suitable solvent where it is highly soluble and stable (e.g., methanol or acetonitrile). b. Create a series of 5-7 calibration standards by diluting this stock in your mobile phase to bracket the expected concentration of your working solution.
-
HPLC Analysis: a. Analyze the filtered working solution and all calibration standards by HPLC-UV. N-methoxy Mephedrone has a λmax at 253 nm.[4] b. Use an appropriate reversed-phase column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a buffer like formic acid or phosphate).
-
Quantification: a. Generate a standard curve by plotting the peak area against the known concentration of each calibration standard. The curve should have a correlation coefficient (r²) ≥ 0.999.[23] b. Use the regression equation from the standard curve to calculate the actual concentration of your filtered working solution.
-
Analysis: Compare the measured concentration to the theoretical (intended) concentration. If the measured value is significantly lower, it indicates that the compound did not fully dissolve or has precipitated. The preparation protocol must then be optimized (e.g., by using a higher percentage of co-solvent if the assay allows, or by lowering the target concentration).
Caption: Workflow for HPLC-based concentration validation.
By following these guidelines and protocols, researchers can confidently prepare and validate solutions of N-methoxy Mephedrone hydrochloride, ensuring the integrity and reproducibility of their experimental data.
References
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology. [Link]
-
Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. [Link]
-
Extended Stability Evaluation of Selected Cathinones. (2020). Journal of Analytical Toxicology. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1990). Pharmaceutical Research. [Link]
-
Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (1983). Journal of Pharmaceutical Sciences. [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). AAPS PharmSciTech. [Link]
-
Stability of Synthetic Cathinones in Urine. (2017). Journal of Analytical Toxicology. [Link]
-
Stability of Synthetic Cathinones in Blood. (2017). Journal of Analytical Toxicology. [Link]
-
Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]
-
How and why does change in pH effect NaCl solubility? (2013). Quora. [Link]
-
PROCEDURE FOR MAKING FREEZE SOLUTION. (n.d.). Unknown Source. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery & Development. [Link]
-
Mephedrone hydrochloride. (n.d.). PubChem. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). Molecules. [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]
-
Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (2015). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2019). Molecules. [Link]
-
Substituted cathinones – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
Hplc method development and validation: a review. (2013). Pharmaceutical and Biological Evaluations. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Journal of Pharmacy and Pharmacology. [Link]
-
Mephedrone Hydrochloride: Best Synthesis Method | Precursors. (n.d.). on-adm.com. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]
-
Mephedrone. (n.d.). PubChem. [Link]
-
In vitro solubility assays in drug discovery. (2009). Expert Opinion on Drug Discovery. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2019). RSC Advances. [Link]
-
Cathinone. (n.d.). PubChem. [Link]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]
-
Substituted cathinone. (n.d.). Wikipedia. [Link]
-
Mephedrone. (n.d.). Wikipedia. [Link]
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). Molecules. [Link]
-
Methedrone. (n.d.). Wikipedia. [Link]
-
Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2017). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Synthesis, Characterization and Monoamine Transporter Activity of the New Psychoactive Substance Mexedrone and Its N-methoxy Positional Isomer, N-methoxymephedrone. (2017). Drug Testing and Analysis. [Link]
Sources
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- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Comparative analysis of N-methoxy Mephedrone and Mephedrone's pharmacological effects
This comparative guide analyzes the pharmacological divergence between Mephedrone (4-MMC) , a potent monoamine releaser, and its structural analog N-methoxy Mephedrone , a specific positional isomer of Mexedrone characterized by N-functionalization.
This analysis is grounded in the structure-activity relationship (SAR) principle that N-substitution on the cathinone scaffold critically dictates transporter efficacy (substrate vs. blocker) and nitrogen basicity.
Executive Summary
-
Mephedrone (4-MMC): A high-potency substrate-type monoamine releaser . It mimics the pharmacodynamics of MDMA and Methamphetamine, reversing the flow of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
-
N-methoxy Mephedrone: A structural analog where the amine nitrogen is substituted with a methoxy group (N-OMe). This modification drastically reduces pharmacological potency. Experimental data identifies it as a weak uptake blocker with negligible releasing activity, highlighting the critical role of amine basicity in transporter translocation.
Chemical Structure & Physicochemical Properties[1][2]
The fundamental difference lies in the amine moiety. This single modification alters the molecule's ability to protonate at physiological pH, a prerequisite for monoamine transporter recognition.
| Feature | Mephedrone (4-MMC) | N-methoxy Mephedrone |
| IUPAC Name | 2-(methylamino)-1-(4-methylphenyl)propan-1-one | 2-[methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one |
| Amine Type | Secondary Amine (N-CH3) | N-Alkoxy Amine (N-OCH3) |
| Basicity (pKa) | ~8.5 - 9.0 (Highly basic) | Significantly lower (Reduced by electron-withdrawing Oxygen) |
| Steric Profile | Low steric hindrance at Nitrogen | High steric bulk (N-OMe group) |
| Primary Target | DAT/NET/SERT (Substrate) | DAT (Weak Antagonist) |
Mechanistic Insight: The monoamine transporters (MATs) generally require a protonated nitrogen to recognize a substrate. The electron-withdrawing effect of the oxygen atom in the N-methoxy group reduces the electron density on the nitrogen, lowering its pKa. Consequently, N-methoxy Mephedrone exists largely in an uncharged state or possesses a geometry that prevents the "induced fit" required for translocation.
Pharmacological Mechanism of Action[3]
Mephedrone: Transporter Reversal (The "Flood" Mechanism)
Mephedrone acts as a false substrate. It enters the presynaptic neuron via MATs. Once inside, it interacts with VMAT2 (Vesicular Monoamine Transporter 2) to deplete vesicular storage and phosphorylates the transporter to reverse its direction, flooding the synapse with neurotransmitters.
N-methoxy Mephedrone: Steric Blockade (The "Plug" Mechanism)
Due to the N-methoxy modification, this compound cannot be translocated. Instead, it binds weakly to the extracellular face of the transporter, occluding the channel without entering. It fails to trigger the conformational change necessary for release.
Pathway Visualization (Graphviz)
Figure 1: Divergent signaling pathways. Mephedrone (Blue) successfully translocates to trigger release, while N-methoxy Mephedrone (Red) stalls at the surface.
Experimental Data Comparison
The following data synthesizes findings from in vitro synaptosomal uptake assays (rat brain) and HEK293 cells expressing human transporters.
Table 1: Monoamine Transporter Activity Profile
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) | Release Ratio (DA/5-HT) |
| Mephedrone | 0.12 (Potent) | 0.31 (Potent) | 0.08 (Potent) | High (Mixed Releaser) |
| N-methoxy Mephedrone | > 10.0 (Weak) | Inactive | > 10.0 (Weak) | N/A (No Release) |
| Mexedrone (Isomer) | ~2.0 | > 10.0 | ~5.0 | Low |
Note: Lower IC50 indicates higher potency. Mephedrone is active in the nanomolar (nM) range, while N-methoxy Mephedrone requires micromolar (µM) concentrations for minimal effect.
Key Finding: The N-methoxy isomer is approximately 100-fold less potent than Mephedrone at the Dopamine Transporter (DAT) and essentially inactive at the Serotonin Transporter (SERT).
Experimental Protocol: Monoamine Uptake/Release Assay
To replicate these findings, researchers should use a Human Embryonic Kidney (HEK293) cell line system stably expressing hDAT, hSERT, and hNET.
Protocol Workflow
-
Cell Preparation:
-
Culture HEK293 cells in DMEM with 10% dialyzed fetal bovine serum.
-
Seed cells at a density of
cells/well in poly-D-lysine coated 24-well plates. -
Incubate for 24 hours to reach confluence.
-
-
Buffer Equilibration:
-
Wash cells 2x with Krebs-HEPES-Ringer (KHR) buffer (pH 7.4).
-
Critical Step: Ensure buffer contains 10 mM glucose to maintain cellular energy for active transport.
-
-
Drug Incubation (The Variable):
-
Group A (Mephedrone): Incubate with concentrations ranging from 1 nM to 100 µM.
-
Group B (N-methoxy Mephedrone): Incubate with concentrations ranging from 100 nM to 1 mM (due to low potency).
-
Incubate for 10 minutes at 37°C.
-
-
Substrate Addition:
-
Add radiolabeled substrate: [^3H]-Dopamine (20 nM final conc) or [^3H]-5-HT.
-
Incubate for exactly 6 minutes (linear uptake phase).
-
-
Termination & Quantification:
-
Rapidly aspirate buffer and wash 3x with ice-cold KHR (stops transport).
-
Lyse cells with 1% SDS.
-
Quantify radioactivity via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Validation: Use Cocaine (blocker) and Methamphetamine (releaser) as positive controls to validate assay integrity.
-
Conclusion
N-methoxy Mephedrone is not a functional substitute for Mephedrone in pharmacological contexts. The addition of the methoxy group to the nitrogen atom acts as a "molecular brake," significantly reducing the compound's basicity and increasing steric hindrance. This modification converts a potent, neurochemically aggressive releasing agent (Mephedrone) into a benign, weak uptake inhibitor.
For drug development professionals, this highlights that N-functionalization with alkoxy groups is a viable strategy to nullify the abuse potential of cathinone scaffolds, albeit likely rendering the molecule therapeutically inert for stimulant purposes.
References
-
McLaughlin, G., et al. (2017).[1] Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone.[1][2][3] Drug Testing and Analysis, 9(3), 358–368.[1][3][4][5] Link
-
Baumann, M. H., et al. (2012).[6] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203. Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link
-
Eshleman, A. J., et al. (2017).[1][5] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.[1][5] Journal of Pharmacology and Experimental Therapeutics, 360(1), 33–47.[1] Link
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- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxicity of Synthetic Cathinones: Mephedrone, Methylone, MDPV, and the Enigmatic Methedrone
Executive Summary
The rapid emergence of synthetic cathinones, colloquially known as "bath salts," presents a formidable challenge to public health and the scientific community. These novel psychoactive substances (NPS) are structurally related to amphetamines and exert potent psychostimulant effects, but their neurotoxic profiles are complex and vary significantly between analogs. This guide provides an in-depth technical comparison of the neurotoxicity of several prominent synthetic cathinones: mephedrone (4-methylmethcathinone, 4-MMC), methylone (3,4-methylenedioxy-N-methylcathinone, MDMC), and methylenedioxypyrovalerone (MDPV). Furthermore, we will examine the limited available data for N-methoxy mephedrone (methedrone), highlighting the critical need for further research on emerging derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future studies and therapeutic strategies.
Introduction: The Shifting Landscape of Synthetic Psychostimulants
Synthetic cathinones are β-keto analogs of amphetamines, a structural feature that significantly influences their interaction with monoamine transporters—the primary targets for their psychoactive and neurotoxic effects.[1][2] Unlike their amphetamine counterparts, the neurotoxicity of synthetic cathinones appears to be more varied and, in some cases, potentially less severe, though this is highly dependent on the specific compound, dosage, and environmental factors.[3][4] Gauging neurotoxicity involves assessing several key parameters, including disruptions in monoaminergic systems, induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways.[1][5]
Comparative Neurotoxicity Profiles of Prominent Synthetic Cathinones
The primary mechanism driving the effects of synthetic cathinones is their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7] They can act as either reuptake inhibitors (blockers) or substrate-type releasers, a distinction that is crucial to their neurotoxic potential.
Mephedrone (4-MMC): A Mixed-Action Releaser
Mephedrone is one of the most well-studied synthetic cathinones and acts as a non-selective substrate for monoamine transporters, stimulating the release of dopamine, serotonin, and norepinephrine.[6] Its neurotoxic effects are a subject of some controversy in the literature, with some studies indicating a potential for serotonergic deficits, particularly under conditions of high ambient temperature, while others report a lack of dopamine nerve ending damage typically associated with methamphetamine.[6][8] In vitro studies have demonstrated that mephedrone can induce oxidative stress, increase lipid peroxidation, and impair mitochondrial respiration.[6]
Methylone (MDMC): The "MDMA-like" Cathinone
Methylone is often compared to MDMA due to its empathogenic effects and its potent interaction with the serotonin transporter. It also acts as a monoamine releaser.[7] While some studies suggest that methylone may be less neurotoxic than MDMA, it has been shown to decrease cell viability in dopaminergic cells in a dose-dependent manner.[9]
MDPV: A Potent Reuptake Inhibitor
In contrast to mephedrone and methylone, MDPV is a potent reuptake inhibitor, particularly at DAT and NET, with a much weaker effect on SERT.[7] This pharmacological profile is more akin to cocaine. The repeated administration of MDPV has been linked to neurodegeneration in animal models.[10] In vitro, MDPV has been shown to induce cytotoxicity, promote oxidative stress, and cause mitochondrial dysfunction at lower concentrations than some other cathinones.[7][10]
N-methoxy Mephedrone (Methedrone): An Understudied Derivative
Methedrone is an alpha-methoxy derivative of mephedrone.[11] Information on its neurotoxicity is scarce. However, one in vitro study in rat brain synaptosomes reported the following IC50 values for monoamine transporter inhibition:
-
DAT: ~6.8 µM
-
NET: ~8.8 µM
-
SERT: ~5.2 µM
The study also noted a weak releasing activity at SERT (EC50 = 2.5 µM).[11] These values suggest that methedrone is a relatively weak inhibitor of monoamine uptake compared to other synthetic cathinones. Its higher potency at SERT compared to DAT and NET might imply a pharmacological profile with a greater serotonergic component, but this is speculative without further research. The lack of comprehensive data on methedrone's potential to induce oxidative stress, mitochondrial dysfunction, or apoptosis underscores a significant gap in our understanding of the risks posed by this emerging derivative.
Tabular Comparison of Monoamine Transporter Interactions
The following table summarizes the in vitro potencies of the discussed synthetic cathinones at human monoamine transporters. It is important to note that different experimental conditions can lead to variations in these values.
| Compound | DAT (IC50, µM) | NET (IC50, µM) | SERT (IC50, µM) | Primary Mechanism | Reference(s) |
| Mephedrone (4-MMC) | ~0.97–5.9 | ~1.9–2.1 | ~0.31–19.3 | Releaser/Reuptake Inhibitor | [6][12] |
| Methylone (MDMC) | ~5.1 | ~4.7 | ~2.2 | Releaser/Reuptake Inhibitor | [7] |
| MDPV | ~0.05–2.5 | ~0.05–3.0 | ~2.5–5.0 | Reuptake Inhibitor | [7] |
| Methedrone | ~6.8 | ~8.8 | ~5.2 | Reuptake Inhibitor/Weak Releaser | [11] |
Mechanistic Insights into Cathinone-Induced Neurotoxicity
The neurotoxic cascade initiated by synthetic cathinones involves several interconnected pathways:
-
Oxidative Stress: The excessive increase in extracellular monoamines, particularly dopamine, can lead to the formation of reactive oxygen species (ROS) through auto-oxidation.[5] This can overwhelm the brain's antioxidant defenses, leading to damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Mitochondria are primary targets for the damaging effects of oxidative stress. Synthetic cathinones have been shown to impair the mitochondrial respiratory chain, leading to decreased ATP production, further ROS generation, and the opening of the mitochondrial permeability transition pore—a key event in apoptosis.[10]
-
Apoptosis: The culmination of oxidative stress and mitochondrial dysfunction can trigger programmed cell death, or apoptosis. This is often mediated by the release of cytochrome c from mitochondria and the subsequent activation of caspase enzymes, such as caspase-3.
-
Neuroinflammation: The neurotoxic environment created by synthetic cathinones can activate microglia and astrocytes, the resident immune cells of the brain. This leads to the release of pro-inflammatory cytokines, which can exacerbate neuronal damage.[5]
Visualizing the Path to Neurotoxicity
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: A typical workflow for assessing synthetic cathinone neurotoxicity in SH-SY5Y cells.
Signaling Pathway of Cathinone-Induced Apoptosis
Caption: A simplified pathway of cathinone-induced mitochondrial-mediated apoptosis.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment in SH-SY5Y Cells
This protocol is a representative method for assessing the cytotoxic effects of synthetic cathinones.
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 1% penicillin-streptomycin.
-
For differentiation into a more mature neuronal phenotype, treat cells with retinoic acid (10 µM) for 5-7 days.[10]
-
-
Drug Treatment:
-
Plate differentiated cells in 96-well plates.
-
Prepare stock solutions of synthetic cathinones in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with a range of concentrations of the test compounds for 24-48 hours. Include a vehicle control group.
-
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
After the treatment period, collect the cell culture supernatant.
-
Measure LDH release using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
LDH is a cytosolic enzyme released upon cell lysis, and its levels in the supernatant are proportional to the extent of cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
-
Plot the concentration-response curve and determine the EC50 value (the concentration that causes 50% of the maximal cytotoxic effect).
-
Discussion and Future Directions
The available evidence clearly indicates that synthetic cathinones are a diverse class of compounds with varying neurotoxic potential. While mephedrone, methylone, and MDPV have been the subject of considerable research, the neurotoxic profiles of newer derivatives like N-methoxy mephedrone (methedrone) remain largely unknown. The limited in vitro data for methedrone suggests it is a weaker monoamine transporter inhibitor than its more well-known counterparts, but this does not preclude other mechanisms of toxicity.
Future research should prioritize:
-
Comprehensive in vitro and in vivo neurotoxicity studies of emerging synthetic cathinones , including methedrone.
-
Investigation of the metabolic pathways of newer derivatives , as metabolites can contribute significantly to toxicity.
-
Direct comparative studies to establish a clear ranking of the neurotoxic potential of different synthetic cathinones.
Conclusion
The neurotoxicity of synthetic cathinones is a complex interplay of their effects on monoamine systems, oxidative stress, mitochondrial function, and programmed cell death. While mephedrone, methylone, and MDPV exhibit distinct pharmacological and toxicological profiles, there is a concerning lack of data for many emerging derivatives. The case of N-methoxy mephedrone (methedrone) highlights the urgent need for continued research to understand the risks associated with this evolving class of designer drugs. A deeper understanding of their mechanisms of neurotoxicity is essential for developing effective strategies to mitigate the public health consequences of their use.
References
- Angoa-Pérez, M., et al. (2012). Mephedrone, an abused psychoactive component of 'bath salts' and methamphetamine congener, does not cause neurotoxicity to dopamine nerve endings of the striatum. Journal of Neurochemistry, 120(6), 1097-1107.
- Martínez-Clemente, J., et al. (2012). Interaction of mephedrone with dopamine and serotonin targets in rats. European Neuropsychopharmacology, 22(3), 231-236.
- Coppola, M., & Mondola, R. (2012). Neurotoxicity Induced by Mephedrone: An up-to-date Review. Current Neuropharmacology, 10(4), 328-334.
- Mayer, F. P., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 658221.
- Naserzadeh, P., et al. (2017). Toxicity of new synthetic amphetamine drug mephedrone On Rat Heart mitochondria: a warning for its abuse. Xenobiotica, 48(8), 826-834.
- Fourman, A. D., et al. (2017). Atypical Binding at Dopamine and Serotonin Transporters Contribute to the Discriminative Stimulus Effects of Mephedrone. Neuropharmacology, 119, 62-75.
- Angoa-Pérez, M., et al. (2013). Mephedrone Does not Damage Dopamine Nerve Endings of the Striatum but Enhances the Neurotoxicity of Methamphetamine, Amphetamine and MDMA. Journal of Neurochemistry, 125(1), 102-110.
- Winstock, A. R., et al. (2011). The pharmacology and toxicology of the synthetic cathinone mephedrone (4-methylmethcathinone). Drug and Alcohol Dependence, 118(2-3), 133-138.
- Valente, M. J., et al. (2020). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. International Journal of Molecular Sciences, 21(4), 1370.
- Zawadzki, M., & Chłopaś-Konowałek, A. (2024). Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. Toxics, 12(3), 209.
- Papaseit, E., et al. (2017). Clinical Pharmacology of the Synthetic Cathinone Mephedrone. Current Topics in Behavioral Neurosciences, 32, 313-331.
- Mephedrone. (2023). In Wikipedia.
- Lenzi, M., et al. (2022). Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP. International Journal of Molecular Sciences, 23(23), 14695.
- Zaami, S., et al. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 23(22), 14352.
- Steele, L. M., et al. (2021). The psychoactive drug of abuse mephedrone differentially disrupts blood- brain barrier properties.
- Baumann, M. H., et al. (2016). Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. British Journal of Pharmacology, 173(17), 2676-2687.
- Pozo, Ó. J., et al. (2015). Metabolic pathways of mephedrone in humans. Drug Metabolism and Disposition, 43(11), 1733-1743.
- Coppola, M., & Mondola, R. (2012).
- Al-Duais, M. A., et al. (2024).
- van der Zee, S. E., et al. (2021). Alcohol Co-Administration Changes Mephedrone-Induced Alterations of Neuronal Activity. Frontiers in Pharmacology, 12, 706915.
- Angoa-Pérez, M., & Kuhn, D. M. (2021). Neurotoxicology of Synthetic Cathinone Analogs. Neurotherapeutics, 18(1), 1-13.
- Biala, G., & Kruk-Slomka, M. (2017). Comparative pharmacological evaluation of the cathinone derivatives, mephedrone and methedrone, in mice. Pharmacological Reports, 69(4), 673-680.
- Angoa-Pérez, M., et al. (2016). Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine. Neuropharmacology, 112, 137-146.
- Pifl, C., et al. (2015). The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuroscience, 301, 237-247.
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Structure-activity relationship studies of N-methoxy Mephedrone and its analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-methoxy Mephedrone and its structural analogs. It is designed for researchers in neuropharmacology, medicinal chemistry, and forensic toxicology.
Executive Summary & Chemical Context
The synthetic cathinone market evolves through "scaffold hopping"—modifying core structures to evade legislative control while attempting to retain psychoactivity. Mephedrone (4-MMC) represents the "gold standard" of this class, acting as a potent non-selective monoamine releasing agent.
Recent modifications have introduced alkoxy groups to the cathinone scaffold. This guide specifically compares Mephedrone with two critical alkoxy-analogs that often confuse researchers due to nomenclature similarities:
-
N-Methoxy Mephedrone (N-OMe-4-MMC): Substitution on the nitrogen atom.
-
Mexedrone: Substitution on the aliphatic chain (3-methoxy position).[1]
-
Methedrone (bk-PMMA): Substitution on the aromatic ring (4-methoxy position).[2]
These structural changes drastically alter the Pharmacophore , shifting the drug from a potent monoamine releaser to a weak reuptake inhibitor or an inactive compound.
Chemical Structure & Homology
Understanding the precise topological changes is a prerequisite for interpreting the pharmacological data.
| Compound | IUPAC Name | Structural Modification | LogP (Est.) |
| Mephedrone (4-MMC) | 2-(methylamino)-1-(4-methylphenyl)propan-1-one | Reference Standard | ~2.1 |
| N-Methoxy Mephedrone | 2-(methoxy(methyl)amino)-1-(4-methylphenyl)propan-1-one | N-substitution: Methyl | ~2.4 |
| Mexedrone | 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one | Aliphatic substitution: | ~1.8 |
| Methedrone | 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one | Aromatic substitution: 4-Methyl | ~1.9 |
Structural Relationship Diagram
The following diagram illustrates the divergence from the parent scaffold.
Figure 1: Structural divergence of Mephedrone analogs.[3] N-methoxy substitution introduces significant steric hindrance at the binding site.
Pharmacology & SAR Analysis[3][4][5][6][7]
Mechanism of Action: Substrate vs. Blocker
The primary determinant of cathinone psychoactivity is the interaction with Monoamine Transporters (DAT, SERT, NET).[4]
-
Mephedrone (Substrate): Mimics the endogenous neurotransmitter, enters the presynaptic neuron, and reverses the transporter flux (efflux).
-
N-Methoxy Analogs (Blocker/Inactive): The addition of the oxygen atom to the nitrogen (
) reduces the basicity (pK ) of the amine and increases steric bulk.
Key Finding: The N-methoxy modification generally abolishes the "substrate" activity. The molecule becomes too bulky to be translocated. Instead, it acts as a weak reuptake inhibitor (blocker) or loses affinity entirely.
Comparative Potency Data (In Vitro)
The following data synthesizes findings from transporter uptake assays (HEK293 cells expressing hDAT/hSERT).
| Compound | hDAT IC | hSERT IC | DAT/SERT Ratio | Primary Effect |
| Mephedrone | 0.5 - 3.0 | 0.1 - 0.5 | ~5 (Serotonergic) | Potent Release (DA/5-HT) |
| Methedrone | ~4.0 | ~0.5 | ~8 (Highly Serotonergic) | Potent Release (5-HT dominant) |
| Mexedrone | > 10.0 (Weak) | ~2.5 (Weak) | N/A | Weak Uptake Inhibition |
| N-Methoxy-4-MMC | > 50.0 (Inactive) | > 10.0 (Very Weak) | N/A | Negligible Activity |
Interpretation:
-
Methedrone (para-methoxy) retains potency but shifts selectivity heavily toward Serotonin (similar to PMMA), increasing the risk of serotonin syndrome.
-
N-Methoxy Mephedrone and Mexedrone show a dramatic loss of potency. The addition of the methoxy group (either on N or the aliphatic chain) disrupts the critical ionic bond between the ligand's amine and the aspartate residue in the transporter's binding pocket.
Metabolic Stability & Toxicology
The N-methoxy group is metabolically labile.
-
Metabolic Route: N-demethoxylation.
-
In Vivo Implication: N-methoxy mephedrone may act as a prodrug . If the
group is cleaved in vivo by cytochrome P450 enzymes, it could slowly release Mephedrone. However, the rate of this conversion is generally too slow to produce acute psychostimulant effects comparable to the parent compound.
Experimental Protocols
To validate these SAR findings, the following protocols are recommended. These are "self-validating" systems where positive controls (Cocaine/Mephedrone) must meet specific criteria for the assay to be considered valid.
Synthesis of N-Methoxy Derivatives (General Procedure)
Note: This protocol is for analytical standard preparation only.
-
Precursor: Start with 2-bromo-1-(4-methylphenyl)propan-1-one.
-
Amination: React the precursor with N-methoxy-N-methylamine hydrochloride (for N-methoxy-4-MMC) or methoxyamine (for N-desmethyl-N-methoxy variants).
-
Conditions: Anhydrous acetonitrile,
(base), stir at room temperature for 4-12 hours. -
Purification: The resulting free base is often unstable; convert immediately to Hydrochloride salt using HCl in dioxane.
-
-
Validation:
-NMR must show the characteristic singlet shift (typically 3.5-3.8 ppm).
Monoamine Uptake Inhibition Assay
Objective: Determine IC
-
Cell Line: HEK293 cells stably transfected with hDAT or hSERT.
-
Ligand:
-Dopamine or -Serotonin. -
Workflow:
-
Wash cells with Krebs-HEPES buffer.
-
Pre-incubate with test compound (N-methoxy analog) for 10 mins (
to M). -
Add radioligand and incubate for 5 mins (DAT) or 10 mins (SERT).
-
Terminate reaction with ice-cold buffer.
-
Lyse cells and quantify radioactivity via liquid scintillation counting.
-
-
Control Criteria:
-
Mephedrone Control: Must show IC
< 5 M.[1] -
Non-Specific Binding: Must be < 10% of total binding (determined using 10
M Cocaine).
-
Mechanism Visualization
The following diagram details the synaptic interaction differences between the parent compound and the N-methoxy analog.
Figure 2: Mechanistic divergence. Mephedrone (Yellow) enters the neuron to trigger release. The N-methoxy analog (Red) is sterically hindered, preventing translocation and resulting in weak inhibition only.
Conclusion
The SAR analysis of N-methoxy mephedrone reveals that the addition of an alkoxy group to the nitrogen atom is a pharmacologically deleterious modification . While it may theoretically serve as a prodrug or a legal evasion tactic, the intrinsic activity of the molecule at monoamine transporters is drastically reduced compared to the parent compound (4-MMC) or the aromatic-substituted analog (Methedrone).
Key Takeaway for Researchers: When analyzing "methoxy" cathinones, strict structural elucidation is required to distinguish between the potent 4-methoxy (Methedrone) , the weak alpha-methoxy (Mexedrone) , and the largely inactive N-methoxy variants.
References
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. Source: British Journal of Pharmacology URL:[10][11][12][Link]
-
Pharmacological profile of mephedrone analogs and related new psychoactive substances. Source: European Neuropsychopharmacology URL:[Link]
-
Synthetic cathinones drug profile. Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL:[5][7][Link]
Sources
- 1. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Mephedrone: Classification, use, vs. methadone, effects, and risks [medicalnewstoday.com]
Safety Operating Guide
A Researcher's Guide to the Compliant Disposal of Novel Research Chemicals
The responsible management and disposal of chemical waste are cornerstones of a safe and ethical research environment. For drug development professionals and scientists working with novel compounds, such as N-methoxy Mephedrone (hydrochloride), a thorough understanding of disposal procedures is not merely a matter of compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework for the safe handling and disposal of new chemical entities, emphasizing the causality behind each step to ensure a self-validating and secure waste management system.
When dealing with a novel or uncharacterized compound, the primary directive is to treat the substance as potentially hazardous.[1] The absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious approach grounded in established principles of hazardous waste management.
Part 1: Pre-Disposal Assessment and Hazard Classification
Before any disposal action is taken, a risk assessment is paramount. This initial phase dictates all subsequent handling, segregation, and containment protocols.
1.1. Hazard Identification: In the absence of specific toxicological data for N-methoxy Mephedrone (hydrochloride), researchers must infer potential hazards from its chemical class—synthetic cathinones. These compounds are known to be psychoactive and can exhibit instability.[2][3] Studies on related cathinone derivatives show that their stability is highly dependent on pH and temperature, with accelerated degradation under alkaline conditions.[3] Therefore, the waste should be handled as if it is toxic and potentially reactive. All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[4]
1.2. Regulatory Framework: The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] All laboratory-generated chemical waste must be managed in compliance with EPA and any applicable state or local regulations.[6][7]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the essential, immediate steps for managing waste generated from research involving compounds like N-methoxy Mephedrone (hydrochloride).
Step 1: Immediate Segregation at the Point of Generation Chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[5] This practice, known as a "Satellite Accumulation Area" (SAA), minimizes the risk of spills and accidental mixing.[6][7]
-
Action: Immediately place all waste materials (e.g., contaminated consumables, residual compound, rinsates) into a designated hazardous waste container.
-
Causality: Segregating waste at the source prevents dangerous reactions that can occur from mixing incompatible chemicals and ensures accurate waste stream identification.[8]
Step 2: Proper Containerization The choice of container is critical for safe storage and transport.
-
Action: Use only containers that are compatible with the chemical waste. The original chemical container is often the best choice.[4] Containers must be in good condition, free of leaks, and have a secure, leak-proof closure.[4][5][9]
-
Causality: Chemical incompatibility can lead to container degradation, leaks, and dangerous reactions. A secure closure prevents the release of vapors and spills. Evaporation is not an acceptable method of disposal.[4][10]
Step 3: Accurate and Compliant Labeling Clear labeling is a strict regulatory requirement and a vital safety communication tool.
-
Action: Label the waste container with the words "Hazardous Waste" .[6][7] The label must also include the full chemical name(s) of the contents (no formulas or abbreviations), the approximate quantities or percentages, and the date of accumulation.[6]
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards, which is essential for safe storage, transport, and final disposal.
Step 4: Safe Accumulation and Storage Waste must be stored safely within the laboratory pending pickup by trained professionals.
-
Action: Store the sealed and labeled waste container in a designated, secondary containment system (such as a chemical-resistant tray or bin).[5][9] Segregate the container from incompatible materials, particularly strong acids or bases, given the pH sensitivity of cathinones.[3][6]
-
Causality: Secondary containment can capture leaks or spills from the primary container. Segregation by hazard class prevents accidental and dangerous chemical reactions.[6][8] Laboratories must not store more than 55 gallons of hazardous waste at one time.[4]
Step 5: Arranging for Disposal Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[4][6]
-
Action: Once the waste container is nearly full (approximately 90%) or has reached the institutional time limit for accumulation, submit a chemical waste collection request to your EH&S office.[4][6]
-
Causality: Laboratories are legally prohibited from transporting their own hazardous waste off-site or disposing of it via standard trash or sewer systems.[4][8][9] EH&S professionals are trained to handle, transport, and manage the final disposal process in compliance with all regulations.
Part 3: Decontamination and Final Procedures
Properly decontaminating laboratory equipment and glassware is the final step in the waste management workflow.
3.1. Equipment Decontamination: Any equipment that has come into contact with the chemical must be thoroughly decontaminated.
-
Protocol:
-
Initial Rinse: For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[10] For other containers, the first rinse must be collected as hazardous waste.[10]
-
Cleaning: After the initial hazardous rinse, wash equipment and surfaces with a suitable detergent and water.[11][12]
-
Final Rinse: Rinse thoroughly with distilled water and allow to air dry.[12]
-
-
Causality: This multi-step process ensures that residual hazardous material is captured in the hazardous waste stream, preventing environmental contamination and ensuring that cleaned equipment is safe for reuse or disposal.
3.2. Personal Protective Equipment (PPE) Disposal: Contaminated PPE must also be treated as hazardous waste.
-
Action: Dispose of contaminated gloves, lab coats, and other disposable PPE in the designated solid hazardous waste container.
-
Causality: Personal protective equipment can retain significant amounts of the chemical, posing an exposure risk if not handled as hazardous waste.
Summary of Best Practices
For quick reference, the following table summarizes the core requirements for managing novel research chemical waste.
| Procedure | Core Requirement | Rationale (Why it's important) |
| Identification | Treat all novel compounds as hazardous waste.[1][4] | Ensures maximum safety in the absence of complete toxicological data. |
| Segregation | Separate waste streams by hazard class at the point of generation.[5][6] | Prevents dangerous chemical reactions and ensures compliant disposal. |
| Containment | Use compatible, sealed, leak-proof containers.[4][5] | Prevents spills, leaks, and vapor exposure. |
| Labeling | Clearly mark containers with "Hazardous Waste" and full chemical names.[6][7] | Communicates hazards and ensures regulatory compliance. |
| Storage | Use secondary containment and store away from incompatible materials.[5][9] | Contains potential leaks and prevents accidental mixing. |
| Disposal | Arrange for pickup exclusively through your institution's EH&S office.[4][6] | Ensures legal compliance and environmentally sound disposal by certified professionals. |
| Decontamination | Collect initial rinsate as hazardous waste before standard cleaning.[10] | Captures residual chemical contamination, preventing release into the sewer system. |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making path for a researcher handling waste from a novel compound like N-methoxy Mephedrone (hydrochloride).
Caption: Decision workflow for compliant hazardous waste disposal.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
Decontamination Protocols for Lab Equipment. Aport. [Link]
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. R&D Laboratory Equipment. [Link]
-
IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SO. Texas A&M University-Commerce. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Hazardous Waste and Disposal Guide. Northwestern University. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Forensic Toxicology. [Link]
-
Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]
-
Stability of Synthetic Cathinones in Oral Fluid Samples. CUNY Academic Works. [Link]
-
Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology. [Link]
-
Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. ojp.gov [ojp.gov]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
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- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 12. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
